molecular formula C7H7IO2 B1600464 2-Iodo-5-methoxyphenol CAS No. 41046-70-2

2-Iodo-5-methoxyphenol

Cat. No.: B1600464
CAS No.: 41046-70-2
M. Wt: 250.03 g/mol
InChI Key: UEKVFLARUBVPKA-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxyphenol is a useful research compound. Its molecular formula is C7H7IO2 and its molecular weight is 250.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVFLARUBVPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465154
Record name 2-IODO-5-METHOXYPHENOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41046-70-2
Record name 2-IODO-5-METHOXYPHENOL
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Record name 41046-70-2
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-5-methoxyphenol is a crucial halogenated building block in the landscape of modern organic synthesis. Its strategic placement of hydroxyl, methoxy, and iodo functional groups on the aromatic scaffold makes it a versatile precursor for the development of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, while the phenol and ether moieties allow for further functionalization. This guide presents a comprehensive, field-proven methodology for the synthesis of this compound via electrophilic iodination of 3-methoxyphenol. It further details the rigorous analytical characterization required to validate the structure and purity of the final product, providing researchers and drug development professionals with a self-validating framework for its preparation and use.

Strategic Importance and Applications

This compound serves as a key intermediate in the synthesis of a wide range of target molecules. The ortho-iodo-phenol motif is particularly valuable for constructing sterically hindered biaryl linkages through reactions like Suzuki or Stille coupling. The electron-donating nature of the hydroxyl and methoxy groups influences the electronic properties of the aromatic ring, making it a valuable component in the design of novel organic electronic materials and biologically active compounds.

Synthesis via Electrophilic Aromatic Substitution

The most direct and efficient laboratory-scale synthesis of this compound involves the direct electrophilic iodination of 3-methoxyphenol. This pathway is governed by the principles of electrophilic aromatic substitution (SEAr), where the activating, ortho-, para-directing nature of the hydroxyl and methoxy groups facilitates the regioselective introduction of iodine.

Mechanistic Rationale and Regioselectivity

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, making it highly susceptible to electrophilic attack. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. In 3-methoxyphenol, the positions available for substitution are C2, C4, and C6.

  • Position 2: Ortho to the hydroxyl group and meta to the methoxy group.

  • Position 4: Para to the hydroxyl group and ortho to the methoxy group.

  • Position 6: Ortho to both the hydroxyl and methoxy groups.

The hydroxyl group is a more powerful activating group than the methoxy group. Iodination preferentially occurs at the C2 position, which is ortho to the highly activating hydroxyl group. While some formation of other isomers is possible, controlling the reaction conditions, such as temperature and the choice of iodinating agent, can significantly favor the desired 2-iodo isomer.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Start 3-Methoxyphenol Iodine (I₂) Base (e.g., NaHCO₃) Solvent (e.g., H₂O) ReactionVessel Reaction Mixture (Stirring at 0°C to RT) Start->ReactionVessel Combine & Stir Quench Quench with Na₂S₂O₃(aq) (Removes excess I₂) ReactionVessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (H₂O, Brine) Extraction->Wash Dry Dry over Na₂SO₄ Filter Wash->Dry Evaporate Concentrate under Reduced Pressure Dry->Evaporate Purify Purification (e.g., Recrystallization or Column Chromatography) Evaporate->Purify FinalProduct This compound (Pure Solid) Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of phenols.[1][2]

Materials & Reagents:

  • 3-Methoxyphenol (CAS: 150-19-6)

  • Iodine (I₂) (CAS: 7553-56-2)

  • Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)

  • Sodium Thiosulfate (Na₂S₂O₃) (CAS: 7772-98-7)

  • Ethyl Acetate (EtOAc) (CAS: 141-78-6)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)

  • Brine (saturated NaCl solution)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-methoxyphenol (e.g., 5.0 g, 40.3 mmol) and deionized water (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture to create a slurry.

  • Addition of Reagents: To the stirring slurry, add iodine (10.7 g, 42.3 mmol) followed by the portion-wise addition of sodium bicarbonate (3.7 g, 44.3 mmol) over 10-15 minutes. Vigorous gas evolution (CO₂) will be observed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully add a 10% aqueous solution of sodium thiosulfate until the dark brown color of excess iodine dissipates, resulting in a pale yellow or colorless mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below serves as a benchmark for validation.

Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C₇H₇IO₂[3]
Molecular Weight 250.03 g/mol [3]
Appearance Solid
Melting Point 70-75 °C
CAS Number 41046-70-2[3]
Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

  • δ ~7.25 ppm (d, 1H): Aromatic proton at C6. Appears as a doublet due to coupling with the proton at C4.

  • δ ~6.85 ppm (d, 1H): Aromatic proton at C4. Appears as a doublet due to coupling with the proton at C6.

  • δ ~6.70 ppm (dd, 1H): Aromatic proton at C3. Appears as a doublet of doublets due to coupling with protons at C4 and C6.

  • δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent; may exchange with D₂O.

  • δ 3.78 ppm (s, 3H): Methoxy group protons (-OCH₃). Appears as a singlet as there are no adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃)

  • δ ~156.0 ppm: Aromatic carbon attached to the hydroxyl group (C1).

  • δ ~160.5 ppm: Aromatic carbon attached to the methoxy group (C5).

  • δ ~125.0 ppm: Aromatic C-H carbon (C6).

  • δ ~110.0 ppm: Aromatic C-H carbon (C3).

  • δ ~105.0 ppm: Aromatic C-H carbon (C4).

  • δ ~85.0 ppm: Aromatic carbon attached to iodine (C2). This carbon is significantly shielded by the iodine atom.

  • δ ~55.5 ppm: Methoxy carbon (-OCH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet, cm⁻¹)

  • ~3400-3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250, 1040 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether.

  • ~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z ≈ 250.0. The molecular ion peak corresponding to the exact mass of the compound (C₇H₇IO₂) is expected at m/z 249.9491.[4]

  • Fragmentation: Characteristic fragmentation may involve the loss of a methyl group (-CH₃) or a hydroxyl group (-OH).

Safety and Handling

Investigators must adhere to strict safety protocols when handling the reagents and the final product.

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • 3-Methoxyphenol: Harmful if swallowed and causes skin and eye irritation.[6][7]

  • Solvents: Use flammable solvents like ethyl acetate in a fume hood away from ignition sources.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[5][8][9]

Conclusion

This guide provides a robust and reproducible framework for the synthesis and characterization of this compound. The direct iodination of 3-methoxyphenol is an efficient method that yields a versatile chemical intermediate. The detailed characterization data supplied herein serves as a reliable standard for quality control, ensuring that researchers and developers can proceed with confidence in downstream applications. Adherence to the described protocols and safety measures is paramount for achieving successful and safe outcomes in the laboratory.

References

Physicochemical properties of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxyphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and a valuable building block in the development of novel pharmaceutical compounds. We will delve into its fundamental physicochemical properties, spectral characteristics, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

This compound, also known by its synonym 3-Methoxy-6-iodophenol, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with three functional groups: a hydroxyl group (-OH), an iodine atom (-I), and a methoxy group (-OCH₃). The specific arrangement of these substituents dictates its unique chemical behavior and reactivity.

  • Chemical Formula : C₇H₇IO₂[1]

  • Molecular Weight : 250.03 g/mol [1][2]

  • CAS Number : 41046-70-2[1]

The structural identifiers are crucial for unambiguous identification in chemical databases and literature:

  • SMILES : COc1ccc(I)c(O)c1[1]

  • InChI : 1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3[1]

  • InChIKey : UEKVFLARUBVPKA-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are fundamental to its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource
Appearance Solid[1]
Melting Point 70-75 °C[1]
Molecular Weight 250.03 g/mol [1][2]
Topological Polar Surface Area 29.5 Ų[2][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

The relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions involving the iodo- and methoxy- groups. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) influences its solubility in various solvents. While not explicitly detailed in the provided search results, it is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, with limited solubility in water and nonpolar solvents.

Synthesis of this compound: A Step-by-Step Protocol

A common synthetic route to this compound involves a multi-step process starting from 2-methoxyphenol.[4] This method provides good regioselectivity for the iodination.[4]

Step 1: Protection of the Phenolic Hydroxyl Group

The highly reactive hydroxyl group of 2-methoxyphenol is first protected to prevent side reactions during the subsequent iodination step. This is achieved by converting it to a p-toluenesulfonate (tosyl) ester.

Protocol:

  • Dissolve 2-methoxyphenol in a triethylamine solvent.

  • After stirring, add p-toluenesulfonyl chloride (TsCl). The molar ratio of 2-methoxyphenol to TsCl is typically 1:1-2.[4]

  • Maintain the reaction temperature between 0-30 °C and continue stirring for 5-15 hours.[4]

  • Allow the mixture to stand overnight.

  • Filter the resulting solid and wash sequentially with triethylamine and water to obtain the p-toluenesulfonic-(2-methoxyl) phenol ester.[4]

Step 2: Iodination of the Protected Phenol

With the hydroxyl group protected, the aromatic ring is activated for electrophilic iodination.

Protocol:

  • The p-toluenesulfonic-(2-methoxyl) phenol ester is reacted with iodine monochloride (ICl) in the presence of a metal chloride.[4]

  • The reaction proceeds until a significant amount of solid product is formed.

  • The solid is collected by suction filtration.

  • The product is washed with glacial acetic acid and then with water to yield p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester.[4]

Step 3: Deprotection to Yield this compound

The final step is the removal of the tosyl protecting group to regenerate the free hydroxyl group.

Protocol:

  • To 30g of p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester, add 20g of potassium hydroxide, 100 mL of distilled water, and 100 mL of absolute ethanol.[4]

  • Heat the mixture to 80 °C and reflux for 24 hours.[4]

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Neutralize the remaining mixture with dilute hydrochloric acid.

  • Extract the product with 200 mL of ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate overnight.

  • Evaporation of the solvent yields the final product, this compound.[4]

synthesis_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Deprotection start 2-Methoxyphenol step1_reagents TsCl, Triethylamine start->step1_reagents step1_product p-toluenesulfonic-(2-methoxyl) phenol ester step1_reagents->step1_product step2_reagents ICl, Metal Chloride step1_product->step2_reagents step2_product p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester step2_reagents->step2_product step3_reagents KOH, H₂O, Ethanol step2_product->step3_reagents final_product This compound step3_reagents->final_product

Caption: Synthetic workflow for this compound.

Spectral Characterization: The Analytical Fingerprint

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm, and the phenolic proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the ether and phenol will also be present, along with absorptions corresponding to aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at m/z 250. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Fragmentation patterns will likely involve the loss of methyl and carbonyl groups.

analytical_workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., HPLC, GC) Sample->Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity->Structure

Caption: Analytical workflow for the characterization of this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, with the positions directed by the existing substituents. The carbon-iodine bond is susceptible to participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block for the synthesis of more complex molecules.

In the realm of drug discovery, halogenated phenols and their derivatives are important pharmacophores and synthetic intermediates.[5] The introduction of an iodine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. A related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been shown to be a highly reactive and environmentally benign catalyst for alcohol oxidation, highlighting the potential of this chemical scaffold in catalysis.[6] The structural motif of this compound can be found in precursors to various biologically active compounds, including those investigated for their effects on the central nervous system.[7]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. It is classified as a hazardous substance with the following hazard statements:

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Signal Word: Warning

Precautionary Measures:

  • Prevention : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Wash hands and skin thoroughly after handling.[8] Use only in a well-ventilated area.[8][10] Wear protective gloves, protective clothing, eye protection, and face protection.[8][10]

  • Response :

    • If on skin : Wash with plenty of soap and water.[8]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.[8]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Store in a dry, cool, and well-ventilated area.[10] Keep the container tightly closed when not in use.[10] It is recommended to store at 2-8°C.[1] The compound is also noted to be light-sensitive and hygroscopic, and should be stored under an inert gas.[10]

References

2-Iodo-5-methoxyphenol CAS number and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-5-methoxyphenol: Properties, Safety, and Handling

Introduction

This compound, identified by the CAS number 41046-70-2 , is a halogenated aromatic organic compound.[1][2][3] As a substituted phenol, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and material science sectors. Its structure, featuring an iodine atom, a hydroxyl group, and a methoxy group on a benzene ring, offers multiple reactive sites for chemical modification. Understanding the specific properties and safety considerations of this compound is paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of this compound, focusing on its physicochemical characteristics, a detailed safety and handling protocol derived from established safety data sheets, and an example of its synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's physical state.

PropertyValueSource(s)
CAS Number 41046-70-2[1][2][3]
Molecular Formula C₇H₇IO₂[1][2][3]
Molecular Weight 250.03 g/mol [1][2]
Synonyms 3-Methoxy-6-iodophenol[1][2]
Physical Form Solid[1][2]
Melting Point 70-75 °C[1][2]
Solubility No data available
Storage Temperature 2-8°C[1][2]

Comprehensive Safety & Handling Protocol

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The compound presents multiple health risks that necessitate stringent adherence to safety protocols.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several distinct hazards. The signal word for this chemical is "Danger" or "Warning" depending on the supplier's concentration and classification system.[2][3]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage / Eye Irritation (Category 1/2): H318/H319 - Causes serious eye damage or irritation.[2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]

  • Hazardous to the Aquatic Environment, Acute (Category 2): H401 - Toxic to aquatic life.[3]

  • Hazardous to the Aquatic Environment, Chronic (Category 2): H411 - Toxic to aquatic life with long lasting effects.[3]

GHS_Hazards cluster_pictograms GHS Hazard Pictograms cluster_hazards Associated Hazards p1 Skull and Crossbones h1 Acute Toxicity (Oral) H301 p1->h1 p2 Corrosion h2 Serious Eye Damage H318 p2->h2 p3 Exclamation Mark h3 Skin & Respiratory Irritation H315, H335 p3->h3 p4 Environment h4 Aquatic Toxicity H411 p4->h4

GHS Pictograms and corresponding hazards for this compound.
Toxicological Profile: The Rationale Behind the Hazards

The observed toxicity is rooted in the molecule's chemical nature.

  • Phenolic Corrosivity: The hydroxyl group (-OH) attached to the aromatic ring gives the molecule acidic properties. Phenols are known to be corrosive and irritants to skin and mucous membranes, which explains the skin (H315) and eye (H318/H319) damage classifications. Contact can cause denaturation of proteins in tissues, leading to chemical burns and irritation.

  • Respiratory Irritation: As a fine solid powder, the compound can be easily inhaled. Its irritant nature extends to the respiratory tract, leading to inflammation and discomfort (H335).

  • Systemic Toxicity: The "Toxic if swallowed" (H301) classification indicates that ingestion can lead to significant adverse health effects or death. While specific toxicological data for this compound is limited, phenols as a class can be absorbed systemically and cause widespread cellular damage.

  • Ecotoxicity: The presence of a halogen (iodine) on an aromatic ring often correlates with environmental persistence and toxicity to aquatic organisms, justifying the H411 classification.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

  • After Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Safe Storage, Handling, and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Recommended storage is at refrigerated temperatures (2-8°C).[1][2]

  • Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust. Ensure all weighing and transfer operations are performed in a manner that minimizes dust generation, preferably within a ventilated enclosure.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material may be considered hazardous waste.

Experimental Protocol Example: Synthesis of this compound

The following protocol is adapted from a patented synthesis method and illustrates a practical application of handling related precursors to yield the target compound.[4] This process involves the hydrolysis of a tosylated intermediate.

Materials
  • Tosyl (2-methoxy-5-iodo) phenol ester

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol, anhydrous

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 30g of tosyl (2-methoxy-5-iodo) phenol ester in a mixture of 100 mL of distilled water and 100 mL of anhydrous ethanol.

  • Hydrolysis: Add 20g of potassium hydroxide to the solution. Equip the flask with a reflux condenser.

  • Reflux: Heat the mixture to 80°C and maintain a gentle reflux for 24 hours. The reaction should be monitored for completion (e.g., by TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the remaining aqueous mixture to a neutral pH using dilute hydrochloric acid.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 70 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from anhydrous ethanol to obtain pure white crystals of this compound.

Synthesis_Workflow start Step 1: Dissolve Tosyl Ester in Water/Ethanol hydrolysis Step 2: Add KOH & Reflux at 80°C for 24h start->hydrolysis evaporation Step 3: Remove Ethanol (Rotary Evaporator) hydrolysis->evaporation neutralize Step 4: Neutralize with Dilute HCl evaporation->neutralize extract Step 5: Extract with Ethyl Acetate neutralize->extract dry Step 6: Dry Organic Layer (Anhydrous MgSO₄) extract->dry isolate Step 7: Filter & Concentrate (Rotary Evaporator) dry->isolate purify Step 8: Recrystallize from Ethanol isolate->purify end_product Pure this compound purify->end_product

Workflow for the synthesis of this compound via hydrolysis.

Conclusion

This compound is a versatile chemical intermediate with a well-defined, albeit hazardous, safety profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its properties and strict adherence to the handling, storage, and PPE guidelines outlined in this document are non-negotiable for ensuring laboratory safety and experimental integrity. The provided synthesis protocol further illustrates the practical considerations required when working with this compound and its precursors.

References

The Crystalline Architecture of 2-Iodo-5-methoxyphenol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. This knowledge underpins rational drug design, allowing for the optimization of molecular interactions with biological targets. This technical guide delves into the crystal structure of 2-iodo-5-methoxyphenol and its derivatives, compounds of significant interest due to their versatile chemical functionalities. The presence of a hydroxyl group, a methoxy group, and an iodine atom on the aromatic ring imparts a unique combination of hydrogen bonding, halogen bonding, and other non-covalent interaction capabilities, making their solid-state behavior a rich area for investigation. While a specific deposited crystal structure for this compound is not publicly available at the time of this writing, this guide will provide a comprehensive framework for its study, drawing upon established principles of crystallography and the known behavior of analogous structures. We will explore the synthesis, crystallization, and detailed structural analysis of this class of compounds, offering field-proven insights into the experimental choices and the interpretation of results.

The Significance of Iodinated Phenols in Medicinal Chemistry

Phenolic scaffolds are ubiquitous in pharmaceuticals and natural products. The introduction of an iodine atom onto the phenol ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The iodine substituent, capable of forming halogen bonds, provides an additional tool for molecular recognition, influencing everything from crystal packing to ligand-receptor interactions. Derivatives of this compound serve as valuable building blocks in organic synthesis and are being explored for their potential in various therapeutic areas.

Synthesis and Crystallization: From Molecule to Single Crystal

A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be achieved through the electrophilic iodination of 2-methoxyphenol (guaiacol). A common challenge in this synthesis is controlling the regioselectivity of the iodination, as both the hydroxyl and methoxy groups are activating and can direct the iodine to different positions on the aromatic ring.

Experimental Protocol: Synthesis of this compound

  • Protection of the Phenolic Hydroxyl Group: To enhance regioselectivity, the hydroxyl group of 2-methoxyphenol is often protected, for example, as a p-toluenesulfonate (tosyl) ester. This is typically achieved by reacting 2-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Iodination: The protected 2-methoxyphenol is then subjected to iodination. A common iodinating agent is iodine monochloride (ICl) in a suitable solvent such as glacial acetic acid. The reaction is monitored until a significant amount of the iodinated product precipitates.

  • Deprotection: The protecting group is subsequently removed to yield this compound. For a tosyl group, this can be accomplished by hydrolysis with a strong base like potassium hydroxide in an aqueous alcohol solution.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: A screening of various solvents is crucial. Solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature are ideal. For a polar molecule like this compound, solvents such as ethanol, methanol, or mixtures with water could be effective.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C), to induce crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "well" solvent) and placing this solution in a sealed container with a second solvent in which the compound is poorly soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the well solution gradually reduces the solubility of the compound, promoting crystal growth.

Unveiling the Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Diffraction Experiment

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensities and positions of these spots contain the information about the crystal's unit cell and the arrangement of atoms within it.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost in the experiment, are then determined using computational methods. This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Workflow for Crystal Structure Determination

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Data_Processing Data Processing & Integration Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow of single-crystal X-ray diffraction analysis.

The Molecular and Supramolecular Structure of this compound Derivatives

While the specific crystal structure of this compound is not available, we can predict its key structural features based on the known behavior of similar molecules.

Molecular Geometry

The molecule would consist of a planar benzene ring substituted with a hydroxyl group, a methoxy group, and an iodine atom. The bond lengths and angles would be consistent with those of other substituted phenols.

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4
Intermolecular Interactions: The Forces that Build the Crystal

The solid-state packing of this compound derivatives is dictated by a variety of non-covalent interactions.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. We would expect to see strong O-H···O hydrogen bonds, potentially forming chains or dimeric motifs within the crystal lattice.[2][3]

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can interact with Lewis bases, such as the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

  • C-H···π Interactions: The hydrogen atoms of the aromatic ring and the methyl group can interact with the π-electron clouds of neighboring aromatic rings.

Visualization of Potential Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B O-H···O Hydrogen Bond C This compound A->C C-I···O Halogen Bond B->C π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and can provide insights into its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The O-H stretching vibration of the phenolic hydroxyl group would be a characteristic feature, and its position and shape can indicate the presence of hydrogen bonding.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Conclusion and Future Directions

A detailed understanding of the crystal structure of this compound and its derivatives is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide has provided a comprehensive overview of the synthetic, crystallographic, and spectroscopic approaches required for such an investigation. While a definitive crystal structure for the parent compound remains to be reported, the principles and methodologies outlined here provide a robust framework for future research in this area. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions in these systems presents a fascinating area for further exploration, with the potential to uncover novel supramolecular assemblies with unique properties.

References

Solubility of 2-Iodo-5-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Iodo-5-methoxyphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework grounded in fundamental chemical principles, including molecular polarity, intermolecular forces, and the specific influence of its functional groups. We present a detailed theoretical examination of the factors governing the solubility of this compound in various classes of organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for the quantitative determination of solubility using the isothermal shake-flask method coupled with both gravimetric and UV-Vis spectrophotometric analysis. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

This compound (CAS Number: 41046-70-2) is a substituted phenol with a molecular formula of C₇H₇IO₂ and a molecular weight of 250.03 g/mol .[1] Its structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on the benzene ring, dictates its physical and chemical behavior.

Key Physical Properties:

  • Appearance: Solid[1]

  • Melting Point: 70-75 °C[1]

  • Storage: 2-8°C[1]

The arrangement of the functional groups on the aromatic ring creates a distinct polarity profile that is central to understanding its solubility.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For this compound, the key factors are its polarity and its capacity for hydrogen bonding.

2.1. Polarity and Intermolecular Forces

  • Polarity: The molecule possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and methoxy (-OCH₃) groups are polar, capable of dipole-dipole interactions. The benzene ring and the iodine atom contribute to the nonpolar character of the molecule.

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.[1][4] This is the most significant interaction determining its solubility in polar protic solvents. The oxygen of the methoxy group can also act as a hydrogen bond acceptor.

2.2. Influence of Functional Groups

  • Hydroxyl (-OH) Group: This is the primary driver for solubility in polar solvents. It can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and act as a hydrogen bond donor to aprotic polar solvents with acceptor sites (e.g., acetone, DMSO).[4]

  • Methoxy (-OCH₃) Group: The methoxy group is polar and can act as a hydrogen bond acceptor. While it contributes to polarity, its effect is less pronounced than the hydroxyl group. Its presence can slightly increase solubility in polar solvents compared to a non-substituted phenol. The methoxy group's inductive effect can also influence the acidity of the phenolic proton, which in turn affects solubility in basic or acidic media.[5]

  • Iodine (-I) Atom: Iodine is a large, polarizable atom. While the C-I bond has a low dipole moment, the large electron cloud of iodine allows for significant London dispersion forces. This enhances solubility in nonpolar and moderately polar solvents that also have high polarizability, such as dichloromethane or aromatic solvents.[6] The iodine atom adds considerable molecular weight and size, which can sterically hinder interactions with smaller solvent molecules and generally works against high solubility.

Solvent_Interactions cluster_0 Solute: this compound cluster_1 Solvent Types Solute Phenolic -OH (H-Bond Donor/Acceptor) Methoxy -O- (H-Bond Acceptor) Aromatic Ring & Iodine (Dispersion Forces) Protic Polar Protic (e.g., Methanol, Ethanol) H-Bond Donor & Acceptor Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone, DMSO) H-Bond Acceptor Only Solute->Aprotic Moderate H-Bonding (Good Solubility) Nonpolar Nonpolar (e.g., Hexane, Toluene) Dispersion Forces Solute->Nonpolar Weak Interactions (Low Solubility)

Caption: Predicted intermolecular interactions and resulting solubility.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for this compound in common organic solvents can be predicted. This serves as a starting point for solvent screening in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's and solute's hydroxyl groups. "Like dissolves like" principle is strongly applicable.[7]
Polar Aprotic Acetone, DMSO, THFModerate to High The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group. Dipole-dipole interactions are also significant.[8]
Halogenated Dichloromethane (DCM)Moderate Moderate polarity and high polarizability of both solute (due to iodine) and solvent lead to favorable dipole-induced dipole and dispersion forces.
Aromatic TolueneLow to Moderate The aromatic rings of both solute and solvent can engage in π-π stacking. However, the polarity mismatch with the hydroxyl group limits overall solubility.
Nonpolar Acyclic Hexane, HeptaneVery Low Dominated by weak London dispersion forces. The energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions is not sufficiently compensated.[2]

Experimental Protocols for Quantitative Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Overall Experimental Workflow

The process involves generating a saturated solution at a constant temperature, separating the saturated solution from the excess solid, and accurately determining the concentration of the solute in the solution.

Experimental_Workflow start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Known Volume of Solvent prep->add_excess equilibrate Equilibrate in Thermostatic Shaker (24-72h at constant T) add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Through Syringe Filter (0.45 µm) settle->filter quantify Quantify Concentration filter->quantify gravimetric Gravimetric Method quantify->gravimetric Non-volatile uv_vis UV-Vis Method quantify->uv_vis UV-active end End gravimetric->end uv_vis->end

Caption: Workflow for experimental solubility determination.

Protocol 1: Shake-Flask with Gravimetric Analysis

This method is robust, does not require an analytical standard for calibration, and is ideal for non-volatile solutes and solvents.[11][12]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath

  • Glass vials with screw caps

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.00 mL) of the organic solvent. "Excess" means undissolved solid is clearly visible.

  • Equilibration: Seal the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for 48-72 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, stop agitation and allow the vial to rest in the bath for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear liquid) into a syringe and attach a 0.45 µm syringe filter. Discard the first ~0.5 mL to saturate the filter material, then dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporating dish (W₁).

  • Weighing: Immediately weigh the dish with the filtrate (W₂) to determine the weight of the solution.

  • Evaporation: Place the dish in a drying oven at a temperature below the solute's melting point (e.g., 60 °C) until all the solvent has evaporated and a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh it to get the final weight of the dish plus the dried solute (W₃).

Calculation:

  • Mass of solute = W₃ - W₁

  • Mass of solvent = W₂ - W₃

  • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100

Protocol 2: Shake-Flask with UV-Vis Spectrophotometric Analysis

This method is highly sensitive and suitable for compounds with a strong UV chromophore, like this compound. It requires the preparation of a calibration curve.[13]

Materials:

  • All materials from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of 5-6 standard solutions with decreasing, known concentrations.

  • Spectra Acquisition: Determine the wavelength of maximum absorbance (λₘₐₓ) for the compound by scanning one of the standards.

  • Measurement: Measure the absorbance of each standard solution at λₘₐₓ.

  • Plotting: Plot a graph of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c, where y is absorbance and x is concentration) is the calibration curve.

Part B: Analysis of Saturated Solution

  • Preparation and Sampling: Follow steps 1-4 from the Gravimetric Method (Protocol 1) to obtain a clear, saturated filtrate.

  • Dilution: Accurately dilute a small volume of the filtrate with the pure solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis: Measure the absorbance of the diluted sample at λₘₐₓ.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Final Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility at the specified temperature.

Data Reporting

Quantitative solubility data should be reported clearly, including the temperature and units. A structured table is recommended for comparing solubility across different solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanol25.0[Experimental Value][Calculated Value]Gravimetric
e.g., Dichloromethane25.0[Experimental Value][Calculated Value]UV-Vis Spec.
e.g., Hexane25.0[Experimental Value][Calculated Value]Gravimetric

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is predicted to have high solubility in polar protic solvents, moderate solubility in polar aprotic and halogenated solvents, and low solubility in nonpolar solvents. This guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to quantitatively determine its solubility in any organic solvent of interest, thereby facilitating its effective use in scientific research and development.

References

The Ascendant Therapeutic Potential of 2-Iodo-5-methoxyphenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a halogenated scaffold with a phenolic ether presents a compelling frontier in the exploration of novel bioactive molecules. Within this landscape, 2-iodo-5-methoxyphenol and its derivatives are emerging as a class of compounds with significant, yet largely untapped, therapeutic potential. The strategic placement of an iodine atom at the ortho-position to the hydroxyl group, combined with a methoxy substituent, imparts unique electronic and steric properties that can drive interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, known and putative biological activities, and robust experimental protocols for the evaluation of this compound derivatives. It is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical space. While direct, extensive research on this specific family of derivatives is nascent, this document synthesizes data from structurally related compounds to illuminate a path forward for their systematic investigation as antimicrobial, antioxidant, anti-inflammatory, and antitumor agents.

Introduction: The Rationale for Investigating this compound Derivatives

The this compound core represents a privileged scaffold in medicinal chemistry. The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the methoxy group can modulate lipophilicity and also engage in hydrogen bonding. The introduction of an iodine atom is a key design element; its size and polarizability can lead to enhanced binding affinity with target proteins through halogen bonding, a non-covalent interaction of growing importance in drug design. Furthermore, the iodine substituent can influence the metabolic stability of the molecule.

This guide will navigate the current understanding and future prospects of these derivatives, beginning with their chemical synthesis and proceeding to a detailed exploration of their potential biological activities, grounded in the established pharmacology of related methoxyphenolic and iodinated aromatic compounds.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of derivatives from the this compound core can be approached through several established organic chemistry transformations. A general workflow for the synthesis of a diverse library of these compounds is depicted below. The choice of reaction pathway will be dictated by the desired functionalization.

Synthesis_Workflow start This compound etherification Etherification (e.g., Williamson ether synthesis) - Alkyl halides - Epoxides start->etherification O-Alkylation esterification Esterification - Acyl chlorides - Carboxylic acids (with coupling agents) start->esterification O-Acylation suzuki Suzuki Coupling - Boronic acids/esters - Pd catalyst start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination - Amines - Pd catalyst start->buchwald C-N Bond Formation derivatives Library of this compound Derivatives etherification->derivatives esterification->derivatives suzuki->derivatives buchwald->derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Predicted Biological Activities and Mechanistic Insights

While the biological activities of this compound derivatives are not yet extensively documented as a distinct class, we can infer their potential from the well-established bioactivities of structurally related methoxyphenols and iodinated phenols.

Antimicrobial Activity

Field-Proven Insights: Phenolic compounds, including methoxyphenols like eugenol and vanillin, are known for their antimicrobial properties.[1][2] The introduction of a halogen, such as iodine, can enhance this activity. A noteworthy example is a study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives, which demonstrated potent antibacterial activity against Staphylococcus aureus by inhibiting dihydrofolate reductase (DHFR).[3] This provides a strong rationale for investigating this compound derivatives as a new class of antimicrobial agents.

Proposed Mechanism: The antimicrobial action of phenolic compounds often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the methoxy group and the iodine atom in this compound derivatives could facilitate their passage through the lipid-rich bacterial cell wall, leading to increased efficacy.

Antioxidant Activity

Field-Proven Insights: Methoxyphenols are recognized for their antioxidant and radical-scavenging capabilities.[4][5][6][7] This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. The position of the methoxy group can influence this activity by modulating the bond dissociation enthalpy of the O-H bond.

Proposed Mechanism: The antioxidant effect of this compound derivatives would likely proceed via a free radical scavenging mechanism. The presence of the electron-donating methoxy group can stabilize the resulting phenoxyl radical, thereby enhancing the antioxidant capacity.

Anti-inflammatory Activity

Field-Proven Insights: Several 2-methoxyphenol derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][8] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Proposed Mechanism: The anti-inflammatory potential of this compound derivatives could be mediated through the inhibition of pro-inflammatory enzymes like COX-2. The structural features of these derivatives may allow them to fit into the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins.

Antitumor Activity

Field-Proven Insights: The development of novel anticancer agents is a critical area of research.[9][10][11][12] Structurally related methoxylated compounds have demonstrated promising antitumor activities. For instance, some neocryptolepine derivatives with methoxy groups exhibit cytotoxicity against various cancer cell lines. While not a direct derivative, the activity of these related compounds suggests a potential avenue of investigation.

Proposed Mechanism: A plausible mechanism for the antitumor activity of this compound derivatives could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition? Derivative->AKT Inhibition? Derivative->mTORC1 Inhibition?

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Experimental Protocols for Biological Activity Screening

A systematic evaluation of the biological activities of newly synthesized this compound derivatives is crucial. The following are detailed, step-by-step methodologies for key in vitro assays.

Screening_Workflow start Synthesized Derivatives antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial antioxidant Antioxidant Assay (DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) start->anti_inflammatory antitumor Antitumor Assay (MTT) start->antitumor data Data Analysis & Hit Identification antimicrobial->data antioxidant->data anti_inflammatory->data antitumor->data

Caption: A workflow for the biological activity screening of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Preparation of Test Compounds: Dissolve the this compound derivative in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

COX-2 Inhibition Assay for Anti-inflammatory Activity

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions of a commercial kit.

  • Inhibitor Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound. Pre-incubate to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Data Analysis: Measure the fluorescence or absorbance at the appropriate wavelength over time. Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Antitumor Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Data Presentation and Interpretation

For each assay, it is imperative to present the data in a clear and quantitative manner. The following table provides a template for summarizing the biological activity data of a series of this compound derivatives.

Derivative IDMIC (µg/mL) vs. S. aureusDPPH Scavenging IC50 (µM)COX-2 Inhibition IC50 (µM)MTT Assay IC50 (µM) vs. MCF-7
Lead Compound
Derivative 1
Derivative 2
...

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined the rationale, synthetic strategies, and a comprehensive suite of experimental protocols for the systematic investigation of its derivatives. By leveraging the insights from structurally related compounds, researchers can embark on a targeted exploration of the antimicrobial, antioxidant, anti-inflammatory, and antitumor potential of this intriguing class of molecules. Future work should focus on the synthesis of diverse libraries of these derivatives and their rigorous biological evaluation to identify lead compounds for further preclinical development. The elucidation of their precise mechanisms of action will be paramount in translating these chemical entities into next-generation therapeutics.

References

Methodological & Application

Introduction: The Strategic Importance of Methoxy-Substituted Biarylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxyphenol for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly crucial in the pharmaceutical and materials science industries for the construction of biaryl scaffolds, which are core structures in numerous bioactive molecules and functional materials.[4][5]

This guide focuses on a specific, yet highly relevant substrate: this compound. This molecule presents a unique combination of features for the synthetic chemist. The electron-donating methoxy and hydroxyl groups make the aromatic ring electron-rich, which can influence reactivity. Furthermore, the ortho-relationship between the iodine and the hydroxyl group introduces steric considerations and the potential for catalyst-substrate interactions that must be carefully managed. Understanding how to effectively couple this substrate is key to accessing a range of valuable methoxy-substituted biarylphenols, which are precursors to natural products and drug candidates.

This document provides a detailed protocol grounded in established chemical principles, offering researchers a robust starting point for their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide a step-by-step procedure for a successful coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[2][6] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The electron-rich nature of the methoxyphenol ring can make this step more challenging compared to electron-poor aryl halides, often necessitating the use of highly active, electron-rich phosphine ligands to promote the reaction.[1][5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base.[7][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex—the methoxyphenol and the group from the boronic acid—couple and are eliminated from the metal center. This process forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_ii_aryl Ar-Pd(II)L₂-I (Ar = 2-hydroxy-4-methoxyphenyl) ox_add->pd_ii_aryl transmetal Transmetalation pd_ii_aryl->transmetal R-B(OH)₂ Base pd_ii_biaryl Ar-Pd(II)L₂-R transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim Ar-R (Product) red_elim->pd0 aryl_halide This compound (Ar-I) aryl_halide->ox_add boronic_acid Organoboron Reagent (R-B(OH)₂) boronic_acid->transmetal

The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol Design: Rationale and Reagent Selection

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand System

While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern protocols often favor more robust and active systems.[9] For electron-rich and sterically hindered aryl halides, the combination of a Pd(0) or Pd(II) precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand is critical.

  • Dialkylbiaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, making them ideal for substrates like this compound.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of strongly electron-donating ligands that can promote the oxidative addition of less reactive aryl halides.[6]

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid. The choice of base can significantly impact reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Potassium phosphate (K₃PO₄) is often a superior choice for more difficult couplings as it is a stronger base and can help prevent side reactions like protodeboronation.[10]

  • Aqueous Conditions: The reaction often benefits from the presence of water, which helps to dissolve the inorganic base and can accelerate the transmetalation step.[11][12]

Solvent Systems

The choice of solvent influences the solubility of the reactants and catalyst, and can affect the reaction temperature.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[1] They are generally effective and compatible with the reaction components.

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is frequently employed.[10][11] This allows the inorganic base to be dissolved in the aqueous phase while the organic components remain in the organic phase, with the reaction occurring at the interface.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example.

Materials and Equipment
  • Reactants: this compound, Phenylboronic acid

  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Base: Potassium phosphate, tribasic (K₃PO₄)

  • Solvents: Toluene, Deionized water, Ethyl acetate, Brine

  • Other: Anhydrous magnesium sulfate (MgSO₄), Celite®, Silica gel

  • Equipment: Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line, heating mantle with stirrer, rotary evaporator, standard glassware for workup and chromatography.

Reaction Parameters Table
ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0252 mgAryl halide substrate
Phenylboronic acid1.2146 mgCoupling partner
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium catalyst precursor
SPhos0.04 (4 mol%)16.4 mgLigand
K₃PO₄2.0425 mgBase
Toluene-8 mLOrganic solvent
Water-2 mLAqueous solvent
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 252 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 425 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst. Sparge toluene and water with nitrogen or argon gas for 15-20 minutes before use.

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times. Using a syringe, add the degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • Heating and Monitoring: Attach a condenser to the flask, ensuring a continuous flow of inert gas. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow start Start setup 1. Assemble Reactants in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent 3. Add Degassed Toluene/Water inert->add_solvent heat 4. Heat to 80-100 °C with Stirring add_solvent->heat monitor 5. Monitor Reaction (TLC / GC-MS) heat->monitor workup 6. Cool & Perform Aqueous Workup monitor->workup Reaction Complete extract 7. Extract with Ethyl Acetate workup->extract purify 8. Dry, Concentrate, & Purify via Chromatography extract->purify product Pure Product purify->product

A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active ligand/catalyst system.3. Ineffective base.1. Ensure proper degassing of solvents and use of an inert atmosphere.[13]2. Screen more electron-rich and bulky ligands (e.g., XPhos, RuPhos). Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Boronic acid is sensitive to hydrolysis, especially at high temperatures or with certain bases.Use a milder base (e.g., K₂CO₃) or slightly lower temperature. Use the boronic acid ester (e.g., pinacol ester) which is more stable.[12]
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.[1]Rigorously exclude oxygen by thoroughly degassing solvents and maintaining a positive pressure of inert gas.
Formation of Byproducts The phenol group could potentially undergo O-arylation.This is less common with aryl iodides but can occur. The choice of a bulky ligand often favors C-C coupling by sterically hindering approach to the oxygen atom.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of functionalized biaryl compounds. Success relies on a rational approach to protocol design, particularly the selection of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand, and the use of an appropriate base and solvent system. By following the detailed protocol and understanding the key mechanistic principles outlined in this guide, researchers can confidently and efficiently access a wide range of important molecular targets.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 2-Amino-5-methoxyphenols via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Medicinal Chemistry

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Aryl amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely superseding classical methods that often necessitate harsh conditions and have limited substrate scope.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-5-methoxyphenol. This substrate is a valuable building block, and its successful amination opens a direct route to a variety of 2-amino-5-methoxyphenol derivatives, which are key intermediates in the synthesis of complex molecules in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical reaction parameters, and offer troubleshooting guidance.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex.[1][3][4] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.[4][5] This is often the rate-determining step, and the reactivity of the aryl halide generally follows the order I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.[5] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of sensitive substrates.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The use of bulky phosphine ligands helps to suppress this side reaction and promote the desired reductive elimination.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-I] Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(L_n)(HNR'R'')-I] OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(L_n)(NR'R'')] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow A 1. Add Pd(OAc)2 and XPhos to Schlenk tube B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add NaOtBu and This compound B->C D 4. Add Toluene and Morpholine C->D E 5. Heat at 100°C (12-24h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Quench with Water F->G H 8. Extraction with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls with 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Utility of 2-Iodo-5-methoxyphenol

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their prevalence in blockbuster drugs, including anti-inflammatory agents, antihypertensives, and antivirals, underscores the critical need for efficient and versatile synthetic methodologies to access these privileged scaffolds.[2][4][5] Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have emerged as the premier tool for constructing carbon-carbon bonds with high precision and functional group tolerance.[6][7]

This guide focuses on the application of this compound as a versatile building block in palladium-catalyzed biaryl synthesis. The unique substitution pattern of this substrate offers several strategic advantages:

  • Ortho-Iodo Group: The iodine atom serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, a crucial initial step in most cross-coupling cycles.[8] Its position ortho to the hydroxyl group can influence the reactivity and regioselectivity of the coupling.

  • Meta-Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, impacting the rate of oxidative addition and subsequent steps.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group necessitates careful consideration of the base employed in the reaction. However, it also presents a valuable handle for further functionalization post-coupling, allowing for the generation of diverse compound libraries from a common intermediate.

This document provides a detailed exploration of three key palladium-catalyzed reactions—Suzuki-Miyaura, Stille, and Heck couplings—for the synthesis of biaryls using this compound. We will delve into the mechanistic underpinnings of each transformation, offer expert insights into experimental design, and provide detailed, actionable protocols for researchers in drug discovery and chemical development.

The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is arguably the most widely employed palladium-catalyzed cross-coupling reaction for biaryl synthesis, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[9][10][11]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][12][13]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[6][9] The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step.[6][14][15]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][16] The choice of base is critical, especially with the phenolic substrate, to ensure activation of the boronic acid without unwanted side reactions.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), deoxygenated

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Ligand (SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for Suzuki couplings of challenging substrates, promoting efficient oxidative addition and reductive elimination.[17]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is chosen to facilitate the transmetalation step while minimizing potential deprotonation and subsequent side reactions of the phenolic hydroxyl group.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[17] Deoxygenation is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Stille Coupling: An Alternative for Tin-Based Reagents

The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.[11][18] It involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound.[18][19]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[20][21]

  • Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of this compound to the Pd(0) catalyst.

  • Transmetalation: The key difference lies in this step, where the organic group is transferred from the organostannane reagent (e.g., tributyl(phenyl)stannane) to the palladium(II) complex. This step typically does not require a base.

  • Reductive Elimination: The cycle concludes with the reductive elimination of the biaryl product and regeneration of the Pd(0) catalyst.

A significant consideration for the Stille reaction is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[11][19]

Visualizing the Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-SnR₃ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents)

  • Triphenylarsine (AsPh₃, 0.12 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triphenylarsine (0.12 eq) and Pd₂(dba)₃ (0.015 eq) to the solution.

  • Add tributyl(phenyl)stannane (1.1 eq) via syringe.

  • Stir the reaction mixture at 90 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.

  • Stir vigorously for 1-2 hours, then filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target biaryl.

Causality Behind Experimental Choices:

  • Catalyst (Pd₂(dba)₃): This is a common and effective Pd(0) source for Stille couplings.

  • Ligand (AsPh₃): While phosphine ligands are common, triphenylarsine can be an effective ligand in Stille couplings, offering different reactivity profiles.

  • Solvent (DMF): A polar aprotic solvent like DMF is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Workup (KF): The use of potassium fluoride is a standard and effective method for removing the tin byproducts, which is a critical purification step in Stille reactions.

The Heck Reaction: Arylation of Alkenes

While the Suzuki and Stille reactions couple two aryl groups, the Heck reaction (also known as the Mizoroki-Heck reaction) couples an aryl halide with an alkene to form a substituted alkene.[7][22] This reaction can be used to synthesize stilbene-like structures and other vinyl-substituted biaryls.

Mechanistic Pathway

The Heck reaction follows a distinct catalytic cycle:

  • Oxidative Addition: As with the other couplings, the cycle starts with the oxidative addition of this compound to a Pd(0) catalyst.[23]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex, followed by the migratory insertion of the aryl group onto one of the alkene carbons.[23][24]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.[23][24]

  • Reductive Elimination/Base Regeneration: A base is used to neutralize the generated acid (HI) and regenerate the Pd(0) catalyst.[23]

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion Alkene (R-CH=CH₂) PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Pd_Hydride H-Pd(II)L₂-I PdII_Alkyl->Pd_Hydride Product Ar-CH=CH-R BetaHydrideElim->Product Pd_Hydride->Pd0 Base

Caption: The catalytic cycle of the Heck (Mizoroki-Heck) reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • To a pressure tube, add this compound (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq) under an inert atmosphere.

  • Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and styrene (1.5 eq) via syringe.

  • Seal the pressure tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. Upon completion (typically 16-24 hours), cool the vessel to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired stilbene derivative.

Causality Behind Experimental Choices:

  • Ligand (P(o-tol)₃): Bulky phosphine ligands like tri(o-tolyl)phosphine are often effective in Heck reactions, promoting catalyst stability and turnover.

  • Base (Et₃N): A tertiary amine base like triethylamine is commonly used to neutralize the HI formed during the reaction without competing as a nucleophile.

  • Solvent (Acetonitrile): A polar aprotic solvent is suitable for this reaction.

  • Sealed Vessel: As styrene is volatile, a sealed vessel is used to prevent its evaporation at the elevated reaction temperature.

Summary of Reaction Conditions

ReactionKey ReagentCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O80-100
Stille OrganostannanePd₂(dba)₃ / AsPh₃None requiredDMF90-110
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100-120

Conclusion and Future Directions

This compound is a highly valuable and versatile substrate for the palladium-catalyzed synthesis of biaryls and related structures. The Suzuki-Miyaura, Stille, and Heck reactions provide a powerful toolkit for researchers to construct diverse molecular architectures from this readily accessible building block. The choice of reaction will depend on the desired final product and the availability of the coupling partner. By understanding the underlying mechanisms and the rationale behind the selection of catalysts, ligands, bases, and solvents, scientists can effectively troubleshoot and optimize these transformations for their specific research and development needs. The protocols provided herein serve as a robust starting point for the exploration of new chemical space in the pursuit of novel therapeutics and advanced materials.

References

Application Notes and Protocols for the Etherification of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Ether Synthesis in Medicinal Chemistry

The etherification of phenols, particularly substituted phenols such as 2-iodo-5-methoxyphenol, is a cornerstone transformation in modern drug discovery and development. The resulting aryl ethers are prevalent structural motifs in a vast array of pharmacologically active molecules. The introduction of an alkoxy group can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. The presence of an iodine atom, as in the title compound, offers a valuable handle for further functionalization through cross-coupling reactions, thereby enabling the rapid generation of diverse chemical libraries for biological screening.

This document provides a comprehensive guide to the etherification of this compound, leveraging the principles of the venerable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

Reaction Mechanism: A Classic S(_N)2 Pathway

The etherification of this compound via the Williamson synthesis proceeds through a bimolecular nucleophilic substitution (S(N)2) mechanism.[1] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide and displacing the halide leaving group in a single, concerted step.

The choice of a primary alkyl halide is paramount to the success of this reaction. Secondary and tertiary alkyl halides are prone to undergo a competing elimination (E2) reaction in the presence of the basic phenoxide, leading to the formation of undesired alkene byproducts.[2]

Experimental Protocol: Etherification of this compound

This protocol details the synthesis of 1-ethoxy-2-iodo-5-methoxybenzene as a representative example. The principles outlined can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC({7})H({7})IO({2})250.0341046-70-2Solid, mp 70-75 °C
Ethyl IodideC({2})H({5})I155.9775-03-6Liquid, bp 72.4 °C
Potassium CarbonateK({2})CO({3})138.21584-08-7Solid, anhydrous, finely powdered
AcetoneC({3})H({6})O58.0867-64-1Anhydrous, bp 56 °C
Diethyl Ether(C({2})H({5}))({2})O74.1260-29-7Anhydrous
5% Aqueous NaOHNaOH40.001310-73-2Solution
Saturated Aqueous NaClNaCl58.447647-14-5Solution
Anhydrous Magnesium SulfateMgSO(_{4})120.377487-88-9Solid
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.0 mmol, 1.0 eq.).

    • Add finely pulverized anhydrous potassium carbonate (1.1 g, 8.0 mmol, 2.0 eq.) to the flask.

    • Add 20 mL of anhydrous acetone.

  • Addition of Electrophile:

    • Carefully add ethyl iodide (0.48 mL, 6.0 mmol, 1.5 eq.) to the stirred suspension using a syringe.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts.

    • Rinse the flask and the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction and Washing:

    • Dissolve the residue in 30 mL of diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with 15 mL of 5% aqueous sodium hydroxide to remove any unreacted this compound.[3]

    • Wash the organic layer with 15 mL of water.

    • Wash the organic layer with 15 mL of saturated aqueous sodium chloride (brine).

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate to the solution to remove any residual water.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1-ethoxy-2-iodo-5-methoxybenzene.

Experimental Workflow Diagram

Etherification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine this compound, K₂CO₃, and acetone B 2. Add ethyl iodide A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Dissolve in diethyl ether E->F G 7. Wash with 5% NaOH, H₂O, and brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate to yield crude product H->I J 10. Purify by column chromatography I->J K Pure 1-ethoxy-2-iodo-5-methoxybenzene J->K

Caption: Experimental workflow for the etherification of this compound.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate (K({2})CO({3})) is a moderately strong base that is effective for deprotonating phenols.[2] It is an economical and easy-to-handle solid. For less reactive systems or to potentially improve yields, cesium carbonate (Cs({2})CO({3})) can be employed, as it often enhances the nucleophilicity of the phenoxide.[4]

  • Choice of Solvent: Acetone is a polar aprotic solvent that readily dissolves the organic reactants and facilitates the S(_N)2 reaction. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile can also be used and may influence the reaction rate.[2]

  • Stoichiometry: An excess of the alkylating agent (ethyl iodide) is used to ensure complete consumption of the starting phenol. A stoichiometric excess of the base is necessary to drive the initial deprotonation to completion.

  • Work-up Procedure: The wash with 5% aqueous sodium hydroxide is a critical step to remove any unreacted acidic phenol from the organic layer, simplifying the final purification. The subsequent washes with water and brine remove any remaining base and inorganic salts.

Self-Validating System and Troubleshooting

A successful reaction should show the consumption of the starting material and the appearance of a new, less polar spot on the TLC plate corresponding to the ether product.

ProblemPotential CauseSuggested Solution
Low or no conversion Insufficiently strong base or incomplete deprotonation.Ensure the potassium carbonate is finely powdered and anhydrous. Consider using a stronger base like cesium carbonate.
Inactive alkyl halide.Use a fresh bottle of ethyl iodide.
Presence of side products Competing elimination reaction (if using a secondary or tertiary alkyl halide).Ensure a primary alkyl halide is used.
C-alkylation of the phenoxide.[5]While O-alkylation is generally favored, C-alkylation can occur. Purification by column chromatography should separate the isomers.

Expected Product Characterization

The identity and purity of the synthesized 1-ethoxy-2-iodo-5-methoxybenzene can be confirmed by spectroscopic methods. While a specific spectrum for this exact compound is not readily available in the cited literature, the expected

1^11
H NMR signals can be predicted based on analogous structures.

Predicted

1^11 
H NMR Data for 1-Ethoxy-2-iodo-5-methoxybenzene:

SignalAssignmentPredicted Chemical Shift ((\delta), ppm)MultiplicityIntegration
H-6Aromatic~7.3d1H
H-4Aromatic~6.8dd1H
H-3Aromatic~6.5d1H
OCH({2})CH({3})Methylene~4.0q2H
OCH(_{3})Methoxy~3.8s3H
OCH({2})CH({3})Methyl~1.4t3H

Conclusion

The Williamson ether synthesis remains a robust and reliable method for the preparation of aryl ethers from phenols. The protocol detailed herein for the etherification of this compound provides a solid foundation for the synthesis of a wide range of derivatives crucial for research in medicinal chemistry and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this procedure to their specific synthetic goals.

References

Synthesis of 2-Iodo-5-methoxyphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Iodo-5-methoxyphenol, a valuable substituted phenol derivative utilized as a building block in the development of novel pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction and Strategic Approach

This compound is an aromatic compound featuring three key functional groups: a hydroxyl group, a methoxy group, and an iodine atom. The regioselective introduction of the iodine atom is the critical transformation in its synthesis. The most direct and efficient approach is the electrophilic aromatic substitution (EAS) on the commercially available precursor, 3-methoxyphenol.

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 3-methoxyphenol are both activating and ortho-, para-directing. This electronic influence guides the incoming electrophile, in this case, an iodonium species, to the positions ortho and para to the activating groups. The synthesis described herein employs a direct iodination strategy, which offers a high-yielding and straightforward route to the desired product.

Mechanistic Insight: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution reaction. This class of reactions involves the attack of an electrophile on the electron-rich π system of the benzene ring.[1][2] The reaction proceeds through a two-step mechanism:

  • Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic iodine species. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

The choice of iodinating agent is crucial for a successful reaction. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with many aromatic compounds, its reactivity can be enhanced by the presence of an activating agent. In this protocol, silver trifluoroacetate is used to generate a more potent electrophilic iodine species.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
3-Methoxyphenol150-19-6C₇H₈O₂124.14Sigma-Aldrich, TCI AMERICA
Iodine (I₂)7553-56-2I₂253.81Sigma-Aldrich, Merck
Silver trifluoroacetate (AgCO₂CF₃)2966-50-9C₂AgF₃O₂220.88Sigma-Aldrich, Strem Chemicals
Chloroform (CHCl₃)67-66-3CHCl₃119.38Fisher Scientific, Merck
5% Aqueous Na₂S₂O₃N/AN/AN/APrepared in-house
Saturated Aqueous NaHCO₃N/AN/AN/APrepared in-house
Brine (Saturated Aqueous NaCl)N/AN/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Standard laboratory grade
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93For chromatography
Equipment
  • Round-bottom flasks (2 L and appropriate sizes for workup)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Experimental Protocol

This protocol is adapted from a peer-reviewed synthetic procedure and has been optimized for clarity and reproducibility.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification 3-Methoxyphenol 3-Methoxyphenol Reaction_Setup Combine 3-Methoxyphenol and AgCO₂CF₃ in Chloroform 3-Methoxyphenol->Reaction_Setup Iodine Iodine Iodine_Addition Slowly add Iodine solution over 3 hours Iodine->Iodine_Addition Silver Trifluoroacetate Silver Trifluoroacetate Silver Trifluoroacetate->Reaction_Setup Chloroform Chloroform Chloroform->Reaction_Setup Reaction_Setup->Iodine_Addition Stirring Stir at room temperature for 24 hours Iodine_Addition->Stirring Filtration Filter through Celite Stirring->Filtration Washing Wash with Na₂S₂O₃, NaHCO₃, and Brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by flash chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Iodine Solution: In a suitable container, dissolve iodine (40.9 g, 161.1 mmol, 1.0 eq) in chloroform (850 mL) with stirring. This may take approximately 1.5 hours.

  • Reaction Setup: To a 2 L round-bottomed flask, add 3-methoxyphenol (20.00 g, 161.1 mmol, 1.0 eq) and silver trifluoroacetate (35.6 g, 161.1 mmol, 1.0 eq).

  • Addition of Iodine: Slowly add the prepared iodine solution to the round-bottomed flask containing 3-methoxyphenol and silver trifluoroacetate over a period of 3 hours using a dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup - Filtration: After 24 hours, filter the mixture through a pad of Celite to remove insoluble silver salts. Wash the precipitate with chloroform.

  • Workup - Aqueous Washes: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with 5% aqueous Na₂S₂O₃ (500 mL) to quench any remaining iodine.

    • Wash with saturated aqueous NaHCO₃.

    • Wash with water.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash chromatography using dichloromethane (CH₂Cl₂) as the eluent to yield this compound as a white solid. The expected yield is approximately 31.76 g (79%).

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid.

  • Melting Point: 70-75 °C.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.49 (d, J = 8.8 Hz, 1H), 6.59 (d, J = 2.8 Hz, 1H), 6.33 (dd, J = 8.8, 2.8 Hz, 1H), 5.24 (s, 1H), 3.77 (s, 3H).

  • ¹³C NMR and IR Spectra: While comprehensive, publicly available ¹³C NMR and IR spectral data for this compound are limited, the expected IR spectrum would show characteristic peaks for the O-H stretch (broad, ~3300-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹). The ¹³C NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methoxyphenol: Toxic in contact with skin and harmful if swallowed or inhaled. Causes skin irritation and serious eye damage.[3][4][5][6][7][8]

  • Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[9][10]

  • Silver trifluoroacetate: Fatal if swallowed and very toxic to aquatic life.

  • Chloroform: Harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, and is suspected of causing cancer.

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

All waste materials should be disposed of in accordance with institutional and local regulations.

References

The Strategic Application of 2-Iodo-5-methoxyphenol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-Iodo-5-methoxyphenol

In the intricate world of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound has emerged as a versatile and strategically important building block, offering a unique combination of functionalities that chemists can exploit to construct complex molecular architectures. Its phenolic hydroxyl group provides a handle for etherification or can act as a directing group, while the iodo-substituent is primed for a variety of powerful carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive natural products, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of the methoxy, hydroxyl, and iodo groups on the aromatic ring makes this compound a particularly valuable precursor for the synthesis of natural products containing substituted phenolic and benzofuranoid motifs. The electron-donating nature of the methoxy and hydroxyl groups can influence the reactivity of the aromatic ring, while the iodo group serves as a versatile linchpin for introducing molecular complexity through well-established cross-coupling methodologies.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in natural product synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki couplings. These reactions allow for the direct formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules.

Sonogashira Coupling: A Gateway to Arylalkynes and Benzofurans

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of modern organic synthesis.[1] When applied to this compound, this reaction provides a direct route to 2-alkynyl-5-methoxyphenols, which are valuable intermediates in the synthesis of numerous natural products, particularly those containing a benzofuran core.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper catalysts.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Alkynyl Aryl-Pd(II)-Alkynyl(L2) PdII_Aryl->PdII_Alkynyl Transmetalation (from Copper Cycle) PdII_Alkynyl->Pd0 Product Aryl-Alkyne PdII_Alkynyl->Product Reductive Elimination CuI Cu(I) Cu_Alkyne_pi [Cu(I)]-π-Alkyne CuI->Cu_Alkyne_pi Cu_Acetylide Cu(I)-Acetylide Cu_Alkyne_pi->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl To Palladium Cycle Alkyne Terminal Alkyne Alkyne->Cu_Alkyne_pi Coordination Base Base Base->Cu_Alkyne_pi caption Figure 1. Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1. Catalytic Cycles of the Sonogashira Coupling.

Case Study 1: Total Synthesis of (±)-Rocaglamide

Rocaglamide is a complex natural product isolated from plants of the genus Aglaia and exhibits potent anticancer and insecticidal activities.[2] The total synthesis of (±)-rocaglamide reported by Frontier and coworkers provides an excellent example of the strategic use of this compound.[3]

Synthetic Strategy

The synthesis commences with a Sonogashira coupling of this compound with phenylacetylene to construct the key intermediate, 5-methoxy-2-(2-phenylethynyl)phenol. This intermediate then undergoes a series of transformations, including an innovative oxidation-initiated Nazarov cyclization, to build the intricate cyclopenta[b]benzofuran core of rocaglamide.[3]

Rocaglamide_Synthesis Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne Phenylacetylene Alkyne->Sonogashira Intermediate1 5-Methoxy-2-(2-phenylethynyl)phenol Sonogashira->Intermediate1 Cyclization Oxidation-Initiated Nazarov Cyclization Intermediate1->Cyclization Core Cyclopenta[b]benzofuran Core Cyclization->Core Rocaglamide (±)-Rocaglamide Core->Rocaglamide Further Functionalization caption Figure 2. Synthetic workflow for (±)-Rocaglamide.

Caption: Figure 2. Synthetic workflow for (±)-Rocaglamide.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details the initial, crucial step in the synthesis of (±)-rocaglamide.[3]

Materials:

  • This compound

  • Phenylacetylene

  • trans-Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Dry, degassed diethylamine

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, suspend this compound (1.0 eq) in dry, degassed diethylamine.

  • To this suspension, add trans-dichlorobis(triphenylphosphine)palladium(II) (0.005 eq) and copper(I) iodide (0.01 eq).

  • Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12 hours.

  • After 12 hours, warm the reaction mixture to 45 °C and stir for an additional 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 6:1) or by trituration with hexanes to afford 5-methoxy-2-(2-phenylethynyl)phenol as a solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound250.031.0-
Phenylacetylene102.141.2-
5-Methoxy-2-(2-phenylethynyl)phenol224.26-59

Characterization Data for 5-Methoxy-2-(2-phenylethynyl)phenol: [3]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.61–7.57 (m, 2H), 7.47–7.37 (m, 4H), 6.55 (d, J = 2.4 Hz, 1H), 6.50 (dd, J = 8.6, 2.4 Hz, 1H), 5.87 (s, broad, 1H), 3.86 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃) δ: 161.7, 158.0, 132.5, 131.5, 128.5, 122.8, 107.5, 102.1, 100.3, 95.3, 83.3, 55.5.

  • HRMS (m/z): [M+H]⁺ calcd for C₁₅H₁₂O₂: 224.0832, found 224.0839.

Case Study 2: Synthesis of Moracin C

Moracin C is a natural product belonging to the moracin family of compounds, which are known for their diverse biological activities, including potential as PCSK9 inhibitors for treating cardiovascular diseases.[4][5] The synthesis of moracin C highlights the utility of this compound in constructing the core 2-arylbenzofuran scaffold.[4]

Synthetic Strategy

The synthesis of moracin C begins with a Sonogashira coupling between this compound and 1-ethynyl-3,5-dimethoxybenzene to form the 2-arylbenzofuran nucleus. This is followed by a regioselective prenylation to introduce the aliphatic side chain, leading to the natural product.[4]

Experimental Protocol: Synthesis of the 2-Arylbenzofuran Core of Moracin C

This protocol describes the key Sonogashira coupling and subsequent cyclization to form the benzofuran ring system.[4]

Materials:

  • This compound

  • 1-Ethynyl-3,5-dimethoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and 1-ethynyl-3,5-dimethoxybenzene (1.1 eq) in DMF, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture at 100 °C for 15 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-arylbenzofuran intermediate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound250.031.0-
1-Ethynyl-3,5-dimethoxybenzene162.191.1-
2-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran284.31-62

Conclusion: A Versatile Building Block for Natural Product Synthesis

This compound has proven to be a highly valuable and versatile building block in the synthesis of complex, bioactive natural products. Its strategic functionalization allows for the efficient construction of key structural motifs through powerful and reliable synthetic transformations such as the Sonogashira coupling. The case studies of (±)-rocaglamide and moracin C presented herein demonstrate the practical application of this reagent in contemporary organic synthesis. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic potential of this compound can open new avenues for the creation of novel therapeutic agents inspired by the intricate molecular architectures of the natural world.

References

Topic: Use of 2-Iodo-5-methoxyphenol as a Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of a Multifunctional Synthon

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall feasibility of a synthetic route. 2-Iodo-5-methoxyphenol emerges as a synthon of considerable strategic value. Its deceptively simple structure is laden with orthogonal functionalities: a reactive aryl iodide, a nucleophilic phenol, and an electron-donating methoxy group. This arrangement provides chemists with a powerful toolkit for molecular construction, enabling sequential and site-selective modifications. This guide moves beyond a simple recitation of reactions, aiming to provide the causal logic behind its application, empowering researchers to harness its full potential in the synthesis of complex pharmaceutical intermediates.

Molecular Profile and Reactivity Analysis

This compound (CAS No: 41046-70-2) possesses a unique electronic and steric profile that underpins its utility.[1][2]

  • The Aryl-Iodide Bond: This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among aryl halides (I > Br > Cl) in the crucial oxidative addition step of palladium catalytic cycles, allowing for milder reaction conditions.[3]

  • The Phenolic Hydroxyl Group: As a weak acid, this group can be deprotonated to form a potent nucleophile, ideal for O-alkylation (ether synthesis) or O-acylation (ester synthesis). Its presence also offers a handle for introducing water solubility or serving as a hydrogen bond donor in a final active pharmaceutical ingredient (API).

  • The Methoxy Group: Positioned meta to the iodide and para to the hydroxyl group, this electron-donating group influences the electron density of the aromatic ring, impacting the rate and regioselectivity of certain reactions.

This inherent multifunctionality allows for a synthetic strategy where, for instance, a carbon-carbon or carbon-nitrogen bond is first formed at the iodide position, followed by modification of the phenolic hydroxyl group, or vice-versa.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C-I bond is exceptionally well-suited for palladium-catalyzed reactions, which are cornerstones of modern pharmaceutical synthesis for their reliability and broad functional group tolerance.[4][5][6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in medicinal chemistry. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.[3][8][9]

Mechanistic Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex.[3]

  • Transmetalation: A base activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center, displacing the iodide.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Product (Biaryl) reductive_elim->product pd2_complex Ar-Pd(II)-I(L₂) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl pd2_biaryl->reductive_elim

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Aryl amines are ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a direct route to these structures by coupling an aryl halide with a primary or secondary amine.[10][11]

Mechanistic Insight: The mechanism is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II) complex after oxidative addition. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex, which then undergoes reductive elimination to form the C-N bond.[12][13] The choice of phosphine ligand is critical to prevent side reactions like beta-hydride elimination and to facilitate the reductive elimination step.[14]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[15][16] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[17]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Follows the familiar oxidative addition and reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then engages in transmetalation with the Pd(II) complex.[16] A copper-free variant exists to avoid the formation of alkyne homocoupling byproducts.[18]

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid

This protocol details a representative Suzuki coupling to form a fluorinated biphenyl intermediate, a common scaffold in drug discovery.

Experimental Workflow:

Suzuki_Workflow reagents 1. Combine Reagents (Inert Atmosphere) heating 2. Heat to 80-90 °C (Monitor by TLC/LCMS) reagents->heating Reaction workup 3. Aqueous Workup (Quench, Extract, Wash) heating->workup Completion purification 4. Purification (Column Chromatography) workup->purification Crude product Final Product (Characterize) purification->product Pure

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialMolar Equiv.PurityExample Supplier
This compound1.097%Sigma-Aldrich[1]
4-Fluorophenylboronic Acid1.2>98%Combi-Blocks
Pd(PPh₃)₄0.03>98%Strem Chemicals
K₂CO₃ (aq. 2M)3.0ACS GradeFisher Scientific
1,4-Dioxane-AnhydrousAcros Organics

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Through the septum, add anhydrous 1,4-dioxane, followed by the 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol demonstrates the formation of a C-N bond with a common cyclic secondary amine.

Materials:

Reagent/MaterialMolar Equiv.PurityExample Supplier
This compound1.097%Sigma-Aldrich
Morpholine1.3>99%TCI Chemicals
Pd₂(dba)₃0.02>97%J&K Scientific[13]
XPhos0.08>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)1.5>98%Acros Organics
Toluene-AnhydrousVWR

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine (1.3 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction until TLC or LC-MS analysis indicates full conversion of the starting material (typically 6-18 hours).

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography to obtain the desired aryl amine.

Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is highly dependent on the specific coupling partners.[11]

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseTypical Solvent(s)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O[8][19]
Buchwald-Hartwig Amine / AmidePd₂(dba)₃ / XPhos, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane[13]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, i-Pr₂NH (serves as base & solvent)THF, DMF[15]

Safety and Handling

  • This compound: May cause skin, eye, and respiratory system irritation.[1][2] Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Many palladium complexes are toxic and potential sensitizers. Phosphine ligands can be air-sensitive and toxic. Handle with care under an inert atmosphere.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Carbonates and phosphates are irritants. Avoid creating dust.

  • Solvents: Toluene, dioxane, and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and conduct a thorough risk assessment.

Concluding Remarks

This compound is a quintessential example of a modern building block in pharmaceutical synthesis. Its predictable reactivity in high-yield, functional-group-tolerant reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings makes it an invaluable starting point for constructing complex molecular architectures. The protocols and data presented herein serve as a practical foundation for chemists to confidently and strategically incorporate this versatile intermediate into their synthetic programs, accelerating the path toward novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-iodo-5-methoxyphenol. This document is designed for researchers, chemists, and process development professionals who are utilizing this specific transformation and may encounter challenges related to byproduct formation and reaction optimization. As an electron-rich aryl halide with a potentially coordinating phenol group, this substrate presents unique challenges that require careful consideration of reaction parameters. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions: Understanding Common Byproducts

This section addresses the primary side reactions and byproducts observed during the Suzuki coupling of this compound. Understanding their origin is the first step toward mitigation.

Q1: I'm observing a significant amount of a biaryl impurity derived from my boronic acid. What is this and why does it form?

A: This is a classic case of boronic acid homocoupling . This side reaction produces a symmetrical biaryl (R-R) from your boronic acid partner (R-B(OH)₂).

  • Mechanism: Homocoupling is primarily mediated by Pd(II) species. If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if Pd(0) is re-oxidized during the reaction, the resulting Pd(II) can react with two molecules of the organoboron reagent to form the homocoupled product.[1] The presence of dissolved oxygen is a major contributor, as it can oxidize the catalytically active Pd(0) to Pd(II), which then promotes homocoupling.[2][3] This side reaction can become particularly competitive if the main catalytic cycle is slow.[1]

Q2: My main impurity is 5-methoxyphenol, the starting material without the iodine. What is this side reaction called?

A: You are observing protodeiodination (a specific type of hydrodehalogenation). In this reaction, the iodine atom on your starting material is replaced by a hydrogen atom.[4]

  • Mechanism: This side reaction typically occurs after the oxidative addition step, forming an Ar-Pd(II)-I intermediate. If a hydride source is present, a palladium-hydride species (Pd-H) can form.[2] This species can then undergo reductive elimination with the aryl group to yield the undesired 5-methoxyphenol (Ar-H) and regenerate the palladium catalyst.[4] Common sources of hydrides include:

    • Solvents: Alcohols (e.g., isopropanol, ethanol) can act as hydride donors.

    • Bases: Certain bases or impurities within them can generate hydride species.

    • Water: While often necessary, water can be a proton source that facilitates the formation of Pd-H species under certain conditions.[4]

Q3: My reaction turns black very quickly and then stalls. What is happening to my catalyst?

A: The formation of a black precipitate is typically palladium black , which consists of agglomerated palladium nanoparticles.[5] This is a common form of catalyst deactivation. While many successful Suzuki reactions involve a color change to dark brown or black, a rapid and extensive precipitation, especially early in the reaction, often indicates poor catalyst stability and leads to low conversion.[5][6] Agglomeration dramatically reduces the surface area and the number of accessible catalytic sites, effectively killing the reaction. This can be caused by excessively high temperatures, inappropriate ligand choice, or high catalyst loading.

Q4: Is cleavage of the methoxy ether bond a potential side reaction?

A: While C-O bond cleavage is a known transformation, it is generally not a common byproduct under standard Suzuki-Miyaura conditions. Palladium catalysts are not typically efficient for cleaving the strong aryl C-O bond of a methoxy group.[7] This type of reaction usually requires harsher conditions or specialized nickel-based catalyst systems designed for C-O activation.[7][8] Unless you are running the reaction at very high temperatures or with unconventional catalysts, this side reaction is unlikely to be a major concern.

Troubleshooting Guide: From Problem to Solution

This section provides actionable solutions to common problems encountered with the Suzuki coupling of this compound.

Problem 1: High levels of boronic acid homocoupling product are observed.
  • Probable Cause 1: Oxygen in the reaction vessel. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[1][3]

    • Solution: Implement a rigorous degassing protocol. Sub-surface sparging with an inert gas (nitrogen or argon) for 15-30 minutes is highly effective. Alternatively, perform a minimum of three freeze-pump-thaw cycles, especially for smaller-scale reactions.[9][10] Ensure all reagents and solvents are properly degassed before addition.

  • Probable Cause 2: Inefficient precatalyst reduction. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, its reduction to Pd(0) may be slow or incomplete, leaving excess Pd(II) to facilitate homocoupling.[2]

    • Solution: Consider adding a mild reducing agent that does not interfere with the main cycle. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[1][9] Alternatively, switching to a Pd(0) precatalyst like Pd₂(dba)₃ may be beneficial.[10]

Problem 2: Significant formation of 5-methoxyphenol (protodeiodination).
  • Probable Cause 1: Suboptimal solvent or base. Protic solvents like alcohols can serve as hydride sources. Strong bases can also sometimes promote pathways leading to hydride formation.[2][4]

    • Solution: Switch to aprotic solvents such as dioxane, THF, or toluene.[4] If a co-solvent is needed, use degassed water. For the base, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, which are less likely to generate hydride species compared to strong alkoxide bases.[4]

  • Probable Cause 2: Slow transmetalation or reductive elimination. If the desired catalytic cycle is sluggish, the Ar-Pd-I intermediate has more time to react via undesired pathways like protodeiodination.[11] The electron-rich nature of this compound can make the final reductive elimination step slower.

    • Solution: Optimize the ligand. For electron-rich aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands accelerate both oxidative addition and reductive elimination, helping the desired cross-coupling reaction outcompete the dehalogenation pathway.[4][5]

Problem 3: Low or incomplete conversion of this compound.
  • Probable Cause 1: Catalyst deactivation. As discussed, the formation of palladium black can halt the reaction. The phenolic -OH group on the substrate can also coordinate to the palladium center, potentially inhibiting the catalyst.[12]

    • Solution:

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[12]

      • Screen Ligands: Use ligands that form more stable palladium complexes. Bulky biaryl phosphine ligands are excellent for this purpose.[13]

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of bimolecular decomposition pathways, leading to higher overall turnover numbers.

  • Probable Cause 2: Poorly reactive boronic acid. Boronic acids can degrade upon storage or undergo protodeboronation during the reaction, especially under harsh basic conditions or at high temperatures.[2]

    • Solution:

      • Check Purity: Use high-purity boronic acid or its corresponding pinacol ester, which is often more stable.[2]

      • Use Stoichiometry: Employ a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation.

      • Use Milder Base: A milder base like K₃PO₄ or K₂CO₃ may reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.[14][15]

Data & Protocols
Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterChoiceEffect on HomocouplingEffect on ProtodeiodinationRecommendation for this compound
Base Strong (NaOH, KOH)Can increase rate but may also promote side reactions if pH is too high.[14]May increase risk if impurities act as hydride sources.Use with caution. K₃PO₄ or Cs₂CO₃ are generally preferred.
Weak (K₂CO₃, K₃PO₄)Generally preferred; less likely to degrade substrates.[15]Lower risk. K₃PO₄ is a widely successful base.[4]Recommended. Use 2-3 equivalents of anhydrous K₃PO₄.
Ligand Simple (e.g., PPh₃)May be insufficient for stabilizing Pd(0), leading to decomposition/homocoupling.Slows reductive elimination, increasing the lifetime of intermediates prone to protodeiodination.Not Recommended.
Bulky, e-rich (SPhos, XPhos)Forms stable catalysts, promotes fast reductive elimination, suppressing side reactions.[4]Accelerates the main catalytic cycle, outcompeting protodeiodination.[5]Highly Recommended.
Solvent Protic (EtOH, IPA)Generally not recommended for Suzuki.Can act as a hydride source, directly causing protodeiodination.[2]Avoid.
Aprotic (Toluene, Dioxane, THF)Inert and standard for Suzuki.[4]Does not act as a hydride source.Recommended. Dioxane/water or Toluene/water mixtures are common.
Optimized Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point designed to minimize common byproducts.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water to the flask to achieve a desired concentration (typically 0.1-0.5 M) and a solvent ratio of approximately 5:1 to 10:1 (dioxane:water).

  • Degassing: Ensure the final reaction mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides: Mechanisms and Workflows

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Main Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)(L)₂-I Pd(0)L2->ArPd(II)L2X Oxidative Addition ArPd(II)L2OH Ar-Pd(II)(L)₂-OH ArPd(II)L2X->ArPd(II)L2OH Ligand Exchange (Base) ArPd(II)L2R Ar-Pd(II)(L)₂-R' ArPd(II)L2OH->ArPd(II)L2R Transmetalation ArPd(II)L2R->Pd(0)L2 Reductive Elimination ArR Ar-R' (Desired Product) ArPd(II)L2R->ArR RBOH2 R'-B(OH)₂ RBOH2->ArPd(II)L2R Base Base (e.g., K₃PO₄) Base->ArPd(II)L2OH ArI ArI ArI->ArPd(II)L2X

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Side Reaction - Protodeiodination

Protodeiodination Protodeiodination Byproduct Pathway ArPd(II)L2I Ar-Pd(II)(L)₂-I ArH Ar-H (5-methoxyphenol) ArPd(II)L2I->ArH Reductive Elimination with Pd-H HPdL2I H-Pd(II)(L)₂-I Source Hydride Source (e.g., Solvent, Base) Source->HPdL2I Forms Pd-H Species

Caption: Mechanism for the formation of the protodeiodination byproduct.

Diagram 3: Side Reaction - Homocoupling

Homocoupling Boronic Acid Homocoupling Pathway Pd0 Pd(0)L₂ PdII Pd(II)X₂ Pd0->PdII Oxidation RPdII R'-Pd(II)-X PdII->RPdII Transmetalation RRPdII R'-Pd(II)-R' RPdII->RRPdII Transmetalation RRPdII->Pd0 RR R'-R' (Homocoupled Product) RRPdII->RR Reductive Elimination O2 Oxygen (O₂) O2->PdII RBOH2 2x R'-B(OH)₂ RBOH2->RPdII

Caption: Oxygen-mediated homocoupling pathway of the boronic acid.

Diagram 4: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity? byproduct_check Identify Main Byproduct start->byproduct_check homocoupling Homocoupling (R'-R') byproduct_check->homocoupling protodeiodination Protodeiodination (Ar-H) byproduct_check->protodeiodination low_conversion Low Conversion, Stalled Reaction byproduct_check->low_conversion degas Improve Degassing (Ar sparge, F-P-T) homocoupling->degas change_solvent Switch to Aprotic Solvent (Dioxane, Toluene) protodeiodination->change_solvent optimize_ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) low_conversion->optimize_ligand optimize_base Use Milder Base (K₃PO₄, K₂CO₃) degas->optimize_base change_solvent->optimize_ligand optimize_ligand->optimize_base check_reagents Check Reagent Purity (esp. Boronic Acid) optimize_ligand->check_reagents

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Iodo-5-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic iodination. The synthesis of this valuable building block, while conceptually straightforward, is frequently complicated by the formation of closely related impurities. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you isolate your target compound with the highest possible purity.

Section 1: Understanding the Impurity Profile

The primary route to this compound is the direct electrophilic iodination of 3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing, which leads to a challenging problem of regioselectivity.[1][2] Understanding the likely byproducts is the first step toward effective purification.

Key Impurities in this compound Synthesis

Impurity TypeSpecific ExamplesOriginIdentification Notes
Starting Material 3-MethoxyphenolIncomplete reaction.Spot on TLC with lower Rf than the iodinated products. Characteristic signals in ¹H NMR.
Isomeric Byproducts 4-Iodo-3-methoxyphenol, 6-Iodo-3-methoxyphenolLack of complete regioselectivity during iodination.[3]Spots on TLC with Rf values very close to the desired product. Requires high-resolution NMR to distinguish.
Over-iodination 2,4-Diiodo-3-methoxyphenol, 2,6-Diiodo-3-methoxyphenolExcess iodinating agent or prolonged reaction time.[3]Higher molecular weight peaks in MS. Lower polarity and higher Rf on TLC compared to mono-iodinated products.
Reagent Residue Succinimide (from NIS)Byproduct of N-Iodosuccinimide (NIS) reagent.Highly polar, often water-soluble. May appear as a baseline spot on TLC.
Oxidation Products Quinone-type structures, polymeric materialOxidation of the electron-rich phenol ring.[1][4]Results in a dark brown or purple discoloration of the crude product.
Visualization: Key Chemical Structures

Below are the structures of the target molecule and its most common isomeric impurities, which are often the most challenging to separate.

Caption: Target product and common related impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily solid with a purple or brown tint. What causes this and how can I clean it up?

A1: This discoloration is almost certainly due to the formation of oxidative byproducts.[1] Phenols, especially electron-rich ones like 3-methoxyphenol, are susceptible to oxidation by the iodinating reagent or exposure to air, forming highly colored quinone-type species.

  • Causality: The electron-donating -OH and -OCH₃ groups make the aromatic ring highly activated and easily oxidized. This is a common issue when using harsher iodinating conditions or during prolonged workups.

  • Troubleshooting Protocol:

    • Initial Attempt (Recrystallization with Charcoal): During the recrystallization protocol (see Section 3), after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated decolorizing charcoal.[5]

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the large, flat, colored impurity molecules.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] This step is critical to prevent premature crystallization in the filter funnel.

    • Alternative (Silica Plug): If recrystallization is insufficient, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will stick to the top of the silica, while your less polar product elutes quickly.

Q2: My TLC plate shows multiple spots with very similar Rf values, making it hard to assess purity. What am I seeing?

A2: You are observing a mixture of the desired 2-iodo product and its 4-iodo and 6-iodo isomers. These isomers have very similar polarities, causing them to co-elute or have very close Rf values in many standard TLC solvent systems.

  • Causality: The directing effects of the hydroxyl and methoxy groups lead to iodination at all activated positions (2, 4, and 6), resulting in a product mixture.

  • Troubleshooting Protocol:

    • Optimize TLC: Develop your TLC plate in a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). This will force the spots to travel less up the plate, often exaggerating small differences in polarity and improving separation.

    • Double Development: Run the TLC in the chosen solvent system, remove and dry the plate, and then place it back in the chamber to run a second time. This can often increase the separation between close-running spots.

    • Definitive Solution (Column Chromatography): The most reliable method to separate these isomers is flash column chromatography. Refer to Protocol 2 for a detailed procedure.

Q3: After an aqueous workup, my ¹H NMR spectrum shows residual starting material (3-methoxyphenol). What is the best way to remove it?

A3: The presence of starting material indicates an incomplete reaction. Because both the starting material and the product are phenols, they have similar acidic properties, but their polarity and solubility characteristics are sufficiently different for effective separation.

  • Causality: Insufficient iodinating agent, low reaction temperature, or short reaction time can lead to an incomplete conversion.

  • Troubleshooting Protocol:

    • Acid-Base Extraction (If other impurities are non-acidic): While this won't separate phenolic isomers, it can remove non-acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The phenols will move to the aqueous layer. Wash the organic layer to remove neutral impurities, then re-acidify the aqueous layer with HCl to precipitate the purified phenol mixture.

    • Column Chromatography (Recommended): This is the most effective method. The starting material is more polar than the iodinated products and will elute much later from a silica gel column.[6] You can often collect all the product isomers first, followed by a column flush with a more polar solvent to remove the starting material.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from the main product.[7][8]

  • Principle: The technique relies on dissolving the impure solid in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but insoluble at low temperatures.[7][9] As the solution cools slowly, the molecules of the desired compound selectively crystallize, leaving impurities behind in the solution.[8]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., hexane, toluene, ethanol, water, ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. A two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Using too much solvent is a common error that will drastically reduce your yield.[7]

  • Hot Filtration (If necessary): If you have insoluble impurities or have used decolorizing charcoal, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator. Confirm purity by taking a melting point; a sharp melting range close to the literature value (70-75 °C) indicates high purity.[11]

Protocol 2: Purification by Flash Column Chromatography

This is the most powerful method for separating the isomeric mixture of iodophenols.[6][12]

  • Principle: Separation is based on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent).[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer. The di-iodinated products are least polar, followed by the mono-iodinated isomers, with the starting material being the most polar.

Step-by-Step Methodology:

  • Select Eluent System: Using TLC, find a solvent system that gives good separation between your product spots and an Rf value for your main product of ~0.3. A gradient of ethyl acetate in hexane is a common starting point.

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent you will use (e.g., pure hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in the minimum amount of solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin running the solvent (eluent) through the column. Start with a low polarity solvent (e.g., 2% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 5%, then 10%) to elute the compounds in order of increasing polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Suggested Eluent Systems for Silica Gel Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (98:2 to 90:10)Low to MediumExcellent for separating mono- and di-iodinated isomers. Start low and increase the ethyl acetate content gradually.
Hexane / Dichloromethane (50:50 to 0:100)MediumCan provide alternative selectivity for difficult separations.
TolueneMediumA single-solvent system that can be effective for separating aromatic compounds.

Section 4: Purification Workflow Visualization

The following diagram illustrates a logical workflow for purifying the crude product based on initial analysis.

G A Crude this compound B Perform TLC Analysis A->B C Assess Impurity Profile B->C D Is product discolored? C->D E Are spots well-separated? D->E No G Recrystallize with Activated Charcoal D->G Yes F Is starting material present? E->F Yes I Perform Column Chromatography (Protocol 2) E->I No (Isomers Present) H Proceed to Recrystallization (Protocol 1) F->H No F->I Yes G->E J Pure Product H->J I->J

Caption: Decision workflow for purification strategy.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: How can I minimize impurity formation during the synthesis itself? To improve regioselectivity and reduce byproducts, carefully control the reaction stoichiometry by using no more than one equivalent of the iodinating agent.[3] Perform the reaction at a low temperature (e.g., 0 °C) and add the iodinating agent slowly to the solution of 3-methoxyphenol.

FAQ 2: My compound seems to decompose on the silica gel column, resulting in low yields and streaking on TLC. What can I do? Some phenolic compounds can be sensitive to the acidic nature of standard silica gel. You can try neutralizing the silica by preparing your slurry with an eluent containing a small amount of triethylamine (~0.1-0.5%). Alternatively, using a different stationary phase like neutral or basic alumina can prevent decomposition.[13]

FAQ 3: Can I use distillation to purify this compound? Distillation is generally not a suitable method for this compound. It is a solid at room temperature (m.p. 70-75 °C)[11] and would require vacuum distillation at high temperatures, where it is likely to decompose. Recrystallization and chromatography are the preferred methods.

FAQ 4: Why can't I use a simple acid-base extraction to separate the 2-iodo, 4-iodo, and 6-iodo isomers? All three compounds are phenols and therefore have very similar acidities (pKa values). When you add a base, all three will deprotonate and dissolve in the aqueous layer. When you re-acidify, all three will precipitate out together. This technique cannot distinguish between molecules with the same acidic functional group.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Iodo-5-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Iodo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical FAQs to address challenges encountered during experimentation. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to enhance the success and efficiency of your synthetic endeavors.

Foundational Principles: The "Why" Behind Catalyst Loading

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles governing palladium catalysis, especially with an electron-rich and highly reactive substrate like this compound. The reactivity of the C-I bond is the highest among aryl halides (I > Br > Cl), which influences every aspect of reaction optimization.[1][2]

The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance within the catalytic cycle. This cycle, common to reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck, involves three primary steps: oxidative addition, transmetalation (or carbopalladation/β-hydride elimination in the Heck reaction), and reductive elimination.[2][3][4] The catalyst, typically a Pd(0) species, orchestrates this entire process.

Palladium Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII LₙPd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans + R'-M PdII_R LₙPd(II)(Ar)(R') Trans->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product (Ar-R') Troubleshooting_Workflow start Low Yield Observed check_basics Step 1: Verify Basics - Reagent Purity - Inert Atmosphere - Temperature start->check_basics precatalyst Step 2: Assess Catalyst Activation Using Pd(II) source? check_basics->precatalyst use_preactivated Action: Use Pd(0) source or modern precatalyst. precatalyst->use_preactivated Yes increase_loading Step 3: Increase Catalyst Loading (e.g., from 0.5% to 1.5 mol%) precatalyst->increase_loading No / Already done use_preactivated->increase_loading yield_improves Yield Improves? increase_loading->yield_improves optimize Success: Optimize loading around new setpoint. yield_improves->optimize Yes no_improvement No Improvement or Pd Black Forms yield_improves->no_improvement No end Problem Solved optimize->end check_ligand Step 4: Evaluate Ligand - L:Pd ratio > 1:1? - Is ligand bulky/electron-rich enough? no_improvement->check_ligand adjust_ligand Action: Increase L:Pd ratio or screen different ligands. check_ligand->adjust_ligand adjust_ligand->start Re-run experiment

References

Technical Support Center: Recrystallization of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Iodo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My this compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a crystalline solid.[1][2] This occurs when a supersaturated solution is formed at a temperature that is above the melting point of the solute.[1] Given that this compound has a melting point of 70-75 °C, this is a significant risk when using solvents with boiling points above this range, such as water.[3] The resulting oil is often an excellent solvent for impurities, which then get trapped upon solidification, defeating the purpose of recrystallization.[2][4]

Immediate Remedial Actions:

  • Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[1] Then, allow the solution to cool much more slowly.

  • Induce Crystallization Above the Melting Point: If possible, try to induce crystallization at a temperature slightly above the compound's melting point. This can sometimes be achieved by scratching the inner surface of the flask with a glass rod at the air-solvent interface.

  • Switch to a Lower-Boiling Solvent System: If oiling out persists, the chosen solvent's boiling point is likely too high. A different solvent or a mixed-solvent system with a lower boiling point should be selected.

Preventative Strategies:

  • Solvent Selection: Choose a solvent or solvent pair with a boiling point lower than 70 °C.

  • Slow Cooling: Ensure a very slow cooling rate. This can be achieved by insulating the flask or leaving it on a hot plate that is turned off, allowing it to cool with the plate. Slow cooling is critical for the formation of pure crystals.[5]

  • Use of a Mixed-Solvent System: A mixed-solvent system can often help by allowing you to fine-tune the solution's properties to promote crystallization over oiling out.[6]

G start Compound has 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success: Collect pure crystals check_crystals->success Yes failure Problem Persists: 'Oiling Out' recurs check_crystals->failure No change_solvent Change to a lower boiling point solvent or mixed-solvent system failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Question 2: I'm experiencing very low recovery of my this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent problem in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the cold solvent, significant losses can often be mitigated.[7]

Potential Causes and Solutions:

  • Excess Solvent: This is the most common reason for poor yield.[6] Using too much solvent will keep a significant portion of your compound dissolved even after cooling.

    • Solution: Before filtering, if you suspect excess solvent, you can gently boil off a portion of it to re-concentrate the solution. Then, allow it to cool again.[1] For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.[7]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[8] This can be done by passing hot solvent vapor through it before filtering your solution. Using a stemless or short-stemmed funnel can also help prevent clogging.[9] If crystals do form on the filter, you can rinse them through with a small amount of fresh, hot solvent.[9]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.

    • Solution: Always wash your collected crystals with a minimal amount of ice-cold solvent.[7]

Question 3: My final crystals of this compound are still colored. How can I remove colored impurities?

Answer:

Colored impurities are common and can often be adsorbed onto activated charcoal.[4]

Protocol for Decolorization:

  • Dissolve your crude this compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.[8] The fine particles of charcoal necessitate this step.[9]

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Question 4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or that the nucleation process is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal of pure this compound, add it to the cold solution.[1] This "seed crystal" provides a template for other molecules to crystallize upon, bypassing the initial nucleation energy barrier.[10][11][12]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used.[6] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25%) and then attempt to cool it again.

  • Consider a Different Solvent: If the above methods fail, the chosen solvent may be inappropriate. The compound might be too soluble in it, even at low temperatures. In this case, the solvent must be removed (e.g., by rotary evaporation) and the recrystallization attempted with a different solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures.[13] Given its phenolic structure with both hydrogen-bonding capability (the -OH group) and a large, relatively nonpolar iodinated aromatic ring, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place a small amount (approx. 20-30 mg) of your crude compound into several different test tubes.

  • Add a small volume (approx. 0.5 mL) of a different solvent to each tube at room temperature. Good candidates to test would be water, ethanol, methanol, ethyl acetate, toluene, and hexanes.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.[7]

  • Gently heat the test tubes that showed poor room-temperature solubility. The compound should fully dissolve in a good solvent when hot.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that yields a large quantity of crystals upon cooling.

SolventPolarityBoiling Point (°C)Suitability Prediction for this compound
HexanesNon-polar69Likely too non-polar; may be useful as an anti-solvent.
TolueneNon-polar111Potential for "oiling out" due to high boiling point.
Ethyl AcetateIntermediate77Potentially a good candidate.
EthanolPolar78Good potential, may show high solubility.
MethanolPolar65Good potential, boiling point is below the compound's MP.
WaterVery Polar100Likely insoluble; high boiling point poses "oiling out" risk. Could be a good anti-solvent with ethanol or methanol.

Q2: When should I use a mixed-solvent (two-solvent) system?

A2: A mixed-solvent system is ideal when no single solvent has the desired solubility properties.[14] This technique uses two miscible solvents: one in which this compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[14][15]

General Mixed-Solvent Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[5]

  • While the solution is still hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (turbid).[15] This cloudiness indicates the point of saturation.

  • If necessary, add a drop or two of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.[15]

  • Allow the solution to cool slowly, which should result in the formation of pure crystals.

A common and effective pair for a phenolic compound like this would be Ethanol (good solvent) and Water (anti-solvent).

G start Dissolve compound in minimum hot 'good' solvent add_bad Add 'bad' solvent dropwise until solution becomes cloudy start->add_bad check_cloudy Is solution cloudy? add_bad->check_cloudy check_cloudy->add_bad No add_good Add 1-2 drops of 'good' solvent to clarify check_cloudy->add_good Yes cool Allow to cool slowly add_good->cool crystals Collect crystals cool->crystals

Caption: Workflow for mixed-solvent recrystallization.

References

Technical Support Center: Troubleshooting ¹H NMR of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying common impurities in the 1H NMR spectrum of 2-Iodo-5-methoxyphenol, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the analysis of this compound. The question-and-answer format is designed to provide direct solutions to common problems, explaining the chemical reasoning behind each analytical step.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the critical first step in identifying impurities. This compound has a simple and characteristic ¹H NMR spectrum. The key is to recognize the substitution pattern on the aromatic ring, which dictates the chemical shifts and coupling patterns of the aromatic protons.

The structure features three distinct aromatic protons and two protons from the functional groups (hydroxyl and methoxy). The spectrum, typically run in deuterochloroform (CDCl₃), should exhibit the following signals.[1]

Table 1: Characteristic ¹H NMR Signals for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to -I)~7.49Doublet (d)J = 8.8 Hz1H
Ar-H (ortho to -OH)~6.59Doublet (d)J = 2.8 Hz1H
Ar-H (ortho to -OCH₃)~6.33Doublet of doublets (dd)J = 8.8, 2.8 Hz1H
-OCH~3.77Singlet (s)N/A3H
-OH ~5.24Singlet (s), broadN/A1H

Causality: The downfield shift of the proton at ~7.49 ppm is due to its position adjacent to the electron-withdrawing iodine atom. The protons at ~6.59 ppm and ~6.33 ppm are shifted upfield due to the electron-donating effects of the hydroxyl and methoxy groups. The phenolic proton signal (~5.24 ppm) is often broad and its chemical shift can be highly dependent on sample concentration and temperature.[2][3]

Q2: My spectrum has extra aromatic signals. What are the most likely synthesis-related impurities?

A2: The most common synthesis-related impurities arise from either an incomplete reaction or over-reaction. The synthesis of this compound typically involves the direct iodination of 3-methoxyphenol.[1]

Therefore, the primary impurities to look for are:

  • Unreacted Starting Material : 3-Methoxyphenol.

  • Over-iodination Byproducts : Diiodo-5-methoxyphenol isomers (e.g., 2,4-diiodo-5-methoxyphenol or 2,6-diiodo-5-methoxyphenol).

The hydroxyl and methoxy groups are activating, making the aromatic ring susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.[4]

Below is a diagram illustrating the synthesis pathway and the formation of these common impurities.

Synthesis_and_Impurities SM 3-Methoxyphenol (Starting Material) Reagent + I₂ / Reagents SM->Reagent Product This compound (Desired Product) Reagent2 + I₂ / Reagents (Excess) Product->Reagent2 OverIod Diiodo-5-methoxyphenol (Over-iodination Impurity) Reagent->Product Incomplete Reaction (SM remains) Reagent2->OverIod Over-reaction

Caption: Synthesis of this compound and common impurity pathways.

Q3: How can I specifically identify the starting material, 3-methoxyphenol, in my spectrum?

A3: 3-Methoxyphenol has a different symmetry and substitution pattern compared to the product, resulting in a distinct ¹H NMR spectrum. If present as an impurity, you will see a separate set of signals corresponding to its structure.

Table 2: ¹H NMR Data for 3-Methoxyphenol Impurity in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H ~7.13Triplet (t)1H
Ar-H ~6.50 - 6.41Multiplet (m)3H
-OCH~3.77Singlet (s)3H
-OH ~5.34Singlet (s), broad1H

Source:[5]

Troubleshooting Steps:

  • Compare Spectra : Look for a characteristic triplet around 7.13 ppm and a multiplet for the other three aromatic protons further upfield.

  • Spiking Experiment : To definitively confirm the presence of the starting material, add a small amount of pure 3-methoxyphenol to your NMR tube. If the signals increase in intensity, the impurity is confirmed. This is a self-validating method.

Q4: I suspect over-iodination. What would the ¹H NMR of a diiodo-5-methoxyphenol impurity look like?

A4: Di-iodinated impurities will have fewer aromatic protons. The two most likely isomers are 2,4-diiodo- and 2,6-diiodo-5-methoxyphenol. Their spectra would be simpler than the mono-iodinated product.

  • 2,4-Diiodo-5-methoxyphenol : This would show two aromatic protons, likely appearing as two singlets or two doublets with a small meta-coupling, as they are para to each other.

  • 2,6-Diiodo-5-methoxyphenol : This would show two aromatic protons that are equivalent due to symmetry. They would appear as a single singlet in the aromatic region, integrating to 2H.

Identifying these requires careful analysis of the number of signals, their integration, and multiplicities in the aromatic region (typically 6.5-8.0 ppm).

Q5: I am seeing sharp singlets at ~2.17 ppm, ~1.26 ppm, or ~5.30 ppm. What are they?

A5: Sharp, simple signals that do not correspond to your product or synthesis byproducts are almost always residual solvents from your reaction workup or purification.[6][7] Their chemical shifts are well-documented.

Table 3: Common Laboratory Solvent Impurities in CDCl₃

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet (s)
Ethyl Acetate2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃)s, q, t
Dichloromethane (DCM)5.30Singlet (s)
Diethyl Ether3.48 (q, CH₂), 1.21 (t, CH₃)q, t
Hexane / Cyclohexane~1.2-1.4Multiplet / Singlet
Toluene2.36 (s, CH₃), 7.1-7.3 (m, Ar-H)s, m

Source:

Expert Insight: Ethyl acetate can be particularly difficult to remove under high vacuum. If suspected, dissolving the sample in a small amount of dichloromethane and re-evaporating can help azeotropically remove the residual ethyl acetate.[8]

Q6: There is a broad, rolling peak in my spectrum, often around 1.5-1.6 ppm in CDCl₃. What is it and how do I confirm it?

A6: A broad singlet that is not the phenolic -OH proton is typically residual water (H₂O).[8] NMR solvents, even from sealed bottles, can absorb atmospheric moisture.

Protocol: The D₂O Shake Experiment

This is a classic and definitive method to identify exchangeable protons like water or the phenolic -OH.

Methodology:

  • Acquire Initial Spectrum : Run the standard ¹H NMR of your sample.

  • Add D₂O : Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Shake Vigorously : Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum : Place the tube back in the spectrometer and run the ¹H NMR again.

Expected Result : Protons attached to heteroatoms (-OH, -NH, H₂O) will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the corresponding peak will significantly diminish or disappear entirely. This provides unequivocal proof of its identity.[8]

Q7: My aromatic signals are crowded and overlapping. What advanced troubleshooting can I perform?

A7: Overlapping signals can obscure coupling patterns and make integration inaccurate. Here are several field-proven strategies to resolve this issue:

  • Use a Different Solvent : Changing the NMR solvent can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ often induce significant shifts compared to CDCl₃, potentially resolving the overlap.[2][8]

  • Increase Spectrometer Field Strength : If available, running the sample on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion, spreading the peaks further apart.

  • Run a 2D NMR Experiment : A 2D COSY (Correlation Spectroscopy) experiment is invaluable. It shows correlations between coupled protons. Even if signals overlap in the 1D spectrum, their cross-peaks in the 2D spectrum can reveal their connectivity and help delineate the individual spin systems of your product and impurities.

Systematic Impurity Identification Workflow

The following flowchart provides a logical process for identifying an unknown peak in your ¹H NMR spectrum.

Troubleshooting_Workflow start_node Unknown Peak Observed in ¹H NMR decision_node decision_node process_node process_node end_node end_node impurity_node impurity_node start Unknown Peak Observed q_shape What is the peak's multiplicity & shape? start->q_shape broad Broad Singlet q_shape->broad Broad sharp Sharp Singlet/ Multiplet q_shape->sharp Sharp d2o Perform D₂O Shake Experiment broad->d2o check_tables Compare δ to impurity tables sharp->check_tables disappears Peak Disappears? d2o->disappears disappears->sharp No water Impurity is H₂O or exchangeable -OH disappears->water Yes match Match Found? check_tables->match solvent Impurity is a Residual Solvent match->solvent Yes (Solvent Table) synthesis_impurity Impurity is likely Starting Material or Byproduct match->synthesis_impurity Yes (Synthesis Table) spike Confirm with spiking experiment or 2D NMR match->spike No Match synthesis_impurity->spike

Caption: A step-by-step workflow for identifying unknown NMR signals.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-iodo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection in these critical synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or failing. What are the most common culprits related to the base and solvent?

A1: Low or no yield in Suzuki-Miyaura couplings with this substrate often points to a few key interrelated factors involving the base and solvent system:

  • Poor Solubility of the Base: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in common organic solvents such as toluene or dioxane.[1] This insolubility can lead to a low effective concentration of the base, hindering the crucial transmetalation step of the catalytic cycle.[2]

  • Inadequate Base Strength: While stronger bases might seem advantageous, they can lead to unwanted side reactions. For substrates with sensitive functional groups, a careful balance is necessary.[1] The phenolic proton of this compound is acidic and will be deprotonated by the base. This resulting phenoxide can potentially coordinate to the palladium center, influencing its catalytic activity.[3]

  • Suboptimal Solvent Polarity: The solvent plays a multifaceted role, influencing catalyst stability, reaction rate, and even selectivity.[4][5] Polar aprotic solvents like DMF or DMSO can often enhance the rate of oxidative addition, a key step in the catalytic cycle.[6][7] However, the ideal solvent is highly dependent on the specific coupling partners and ligand used.[8]

  • Presence of Water: While Suzuki reactions are often run with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species, too much or too little can be detrimental.[9] Anhydrous conditions can sometimes slow down the reaction, while excessive water can lead to catalyst decomposition or hydrolysis of the boronic acid.

Q2: I'm observing significant homocoupling of my boronic acid and/or deiodination of this compound. How can I mitigate these side reactions?

A2: The formation of homocoupled (biaryl) and deiodinated byproducts is a common challenge.[3][10] These side reactions are often influenced by the choice of base and solvent:

  • Homocoupling: This side reaction can be promoted by the presence of oxygen and can be particularly problematic with electron-rich boronic acids. To minimize homocoupling, ensure your reaction is thoroughly degassed. In some cases, using a weaker base or a less polar solvent can disfavor the pathways leading to homocoupling.

  • Deiodination: The replacement of the iodine atom with a hydrogen atom is a reductive process that can compete with the desired cross-coupling. This can be exacerbated by certain bases and solvents that may act as hydride sources. Using a bulky ligand on the palladium catalyst can often promote the desired reductive elimination step over deiodination.[3] Additionally, screening different inorganic bases, such as switching from a carbonate to a phosphate, may reduce this side reaction.[11]

Q3: For a Buchwald-Hartwig amination with this compound, what are the key considerations for selecting a base and solvent?

A3: The Buchwald-Hartwig amination is highly sensitive to the base and solvent system.[12]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[13] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred alternatives.[1][13] The choice of base is critical and is highly dependent on the pKa of the amine coupling partner.[13]

  • Solvent Choice: Toluene and dioxane are the most common solvents for Buchwald-Hartwig reactions.[12][14] Ethereal solvents are generally good choices.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and inhibit its activity.[1][13] The solubility of the base and the starting materials should be a primary consideration when selecting the solvent.[1]

Q4: When performing a Sonogashira coupling with this compound, what are the recommended base and solvent combinations?

A4: The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16]

  • Base and Solvent System: A common and effective system is using an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which often serves as both the base and part of the solvent system.[17] Anhydrous solvents like THF or DMF are also frequently used.[17] The amine base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[15]

  • Copper-Free Conditions: To avoid the potential for Glaser-Hay homocoupling of the alkyne partner, which is catalyzed by the copper co-catalyst, copper-free Sonogashira protocols have been developed.[17][18] These reactions often employ a different base, such as a carbonate or phosphate, in a solvent like DMF or acetonitrile.

II. Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause(s) Recommended Action(s)
No or low conversion of starting materials 1. Ineffective base due to poor solubility.[1] 2. Base is too weak to promote transmetalation. 3. Catalyst deactivation.[3]1. Switch to a more soluble base (e.g., Cs₂CO₃ or K₃PO₄). 2. Use a biphasic solvent system (e.g., Toluene/Water) to improve base solubility.[9] 3. Screen stronger bases if the substrate is tolerant.[19][20] 4. Ensure rigorous degassing of solvents and reaction setup to prevent catalyst oxidation.[21]
Significant deiodination byproduct 1. Base or solvent acting as a hydride source. 2. Slow reductive elimination compared to competing pathways.1. Switch to a non-coordinating, weaker base (e.g., K₃PO₄).[11] 2. Use a bulky, electron-rich phosphine ligand to accelerate reductive elimination.[3][22] 3. Use anhydrous, aprotic solvents.
Boronic acid decomposition 1. Reaction temperature is too high. 2. Presence of excess water leading to protodeboronation.1. Lower the reaction temperature.[23] 2. Use a minimal amount of water or consider anhydrous conditions with a highly soluble base.

III. Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Screening Experiment

This protocol is a starting point for optimizing the reaction between this compound and a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (2.0 - 3.0 equiv)

  • Solvent (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening Base and Solvent in Suzuki-Miyaura Coupling
Entry Base Solvent Rationale & Potential Outcome
1K₂CO₃Toluene / H₂O (10:1)A standard, cost-effective starting point. The water helps to dissolve the base.[9]
2K₃PO₄1,4-DioxaneA slightly stronger, more soluble base, often good for challenging substrates.[11]
3Cs₂CO₃THFA highly soluble and effective base, though more expensive. Can be beneficial for sterically hindered substrates.
4Na₂CO₃DMFA polar aprotic solvent can accelerate the reaction, and Na₂CO₃ is a commonly effective base.[20][24]

IV. Visualizing Key Concepts

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a critical role in activating the boronic acid for the transmetalation step.

Suzuki_Base_Role cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L2 B Ar-Pd(II)(I)L2 A->B Oxidative Addition (Ar-I) C Ar-Pd(II)(OR)L2 B->C Metathesis (Base) D Ar-Pd(II)(Ar')L2 C->D Transmetalation (Ar'-B(OH)2) D->A Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->C Enters Cycle

Caption: The base activates the boronic acid to form a boronate species, which then undergoes transmetalation.[2]

Troubleshooting Decision Tree for Cross-Coupling Reactions

A logical approach to troubleshooting common issues in cross-coupling reactions.

Troubleshooting_Tree Start Low or No Product Formation CheckSM Starting Material Consumed? Start->CheckSM SideReactions Significant Side Products (e.g., Homocoupling, Deiodination) Start->SideReactions CatalystIssue Potential Catalyst Deactivation - Check ligand stability - Screen different Pd sources - Ensure inert atmosphere CheckSM->CatalystIssue No ReactionStalled Reaction Stalled - Incomplete Conversion CheckSM->ReactionStalled Yes OptimizeConditions Optimize Reaction Conditions ReactionStalled->OptimizeConditions ScreenBase Screen Different Bases (Strength & Solubility) OptimizeConditions->ScreenBase ScreenSolvent Screen Different Solvents (Polarity & Coordinating Ability) ScreenBase->ScreenSolvent IncreaseTemp Increase Temperature ScreenSolvent->IncreaseTemp ModifyBaseSolvent Modify Base/Solvent System - Weaker, non-coordinating base - Anhydrous, aprotic solvent SideReactions->ModifyBaseSolvent BulkyLigand Use Bulky, Electron-Rich Ligand ModifyBaseSolvent->BulkyLigand

Caption: A decision tree to guide troubleshooting of common cross-coupling reaction issues.

V. References

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Science, 2(8), 1475-1483.

  • Valente, C., Organ, M. G., et al. (2012). Solvent effects in palladium-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 51(13), 3044-3060.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for the Suzuki–Miyaura reaction of aryl chlorides. Journal of the American Chemical Society, 132(40), 14073-14075.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Gelman, D., & Buchwald, S. L. (2003). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • BenchChem. (2025). Optimizing Base and Solvent for Buchwald-Hartwig Amination. BenchChem Technical Support.

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.

  • Yin, J., & Buchwald, S. L. (2000). A general and practical method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem Technical Support.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Wu, X., & Funke, C. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem Technical Support.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol. BenchChem Technical Support.

  • BenchChem. (2025). Comparative Reactivity Analysis: 2-Ethyl-4-iodophenol vs. 4-iodophenol in Cross-Coupling Reactions. BenchChem Technical Support.

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit.

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. --INVALID-LINK--

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-methoxyphenol. BenchChem Technical Support.

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. --INVALID-LINK--

  • MDPI. (2021). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. --INVALID-LINK--

  • NIH. (n.d.). Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. --INVALID-LINK--

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. --INVALID-LINK--

  • BenchChem. (2025). Preventing homocoupling of 2-Iodothiophenol in cross-coupling reactions. BenchChem Technical Support.

  • NIH. (n.d.). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. --INVALID-LINK--

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-iodo-5-methoxyphenol, a substituted phenol derivative of interest in various chemical syntheses.

This document moves beyond a simple presentation of spectral data. It offers a comparative analysis grounded in the fundamental principles of NMR, contrasting experimental data with predicted values and the spectra of analogous compounds. We will delve into the causal relationships between the molecular structure of this compound and its spectroscopic output, providing a robust framework for interpretation and validation.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, presented below, dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in an NMR experiment. The presence of a hydroxyl (-OH), a methoxy (-OCH₃), and an iodine (-I) substituent on the benzene ring introduces significant electronic effects that are key to interpreting the resulting spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy protons.

Experimental Data vs. Comparative Analogs

An experimental ¹H NMR spectrum of this compound has been reported in the literature, which serves as our primary reference.[1] To understand the influence of each substituent, we will compare this data with the known spectra of 3-methoxyphenol and various iodophenols.

Proton Assignment Experimental δ (ppm) for this compound[1] Comparative δ (ppm) for 3-Methoxyphenol[2][3][4] Comparative δ (ppm) for 2-Iodophenol[5] Predicted Multiplicity & Coupling (J in Hz)
H-37.49~6.4-6.5~6.8-7.8d, J ≈ 8.8
H-46.33~7.13 (t)~6.8-7.8dd, J ≈ 8.8, 2.8
H-66.59~6.4-6.5~6.8-7.8d, J ≈ 2.8
-OCH₃3.77~3.77N/As
-OH5.24~5.34Variables (broad)

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region of the spectrum is the most informative for confirming the substitution pattern.

    • H-3: This proton is ortho to the iodine atom and meta to the hydroxyl group. The deshielding effect of the adjacent iodine atom results in a downfield shift to approximately 7.49 ppm. It appears as a doublet due to coupling with H-4.

    • H-4: Situated meta to both the iodine and hydroxyl groups, and ortho to the methoxy group, H-4 experiences a more complex electronic environment. It appears as a doublet of doublets, coupling with both H-3 (larger, ortho coupling) and H-6 (smaller, meta coupling). Its chemical shift at 6.33 ppm reflects the combined electronic effects.

    • H-6: This proton is ortho to the hydroxyl group and meta to the iodine and methoxy groups. It appears as a doublet due to the smaller meta coupling with H-4, at approximately 6.59 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are not coupled to any other protons, and thus appear as a sharp singlet at around 3.77 ppm. This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[6][7][8][9] It typically appears as a broad singlet, as observed at 5.24 ppm, and its signal can be exchanged with D₂O.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments. For this compound, we expect eight distinct signals: six for the aromatic carbons, one for the methoxy carbon, and one for the carbon bearing the hydroxyl group.

Predicted Chemical Shifts and Comparative Data

Carbon Assignment Predicted δ (ppm) for this compound Comparative δ (ppm) for 3-Methoxyphenol[2] Comparative δ (ppm) for p-Iodophenol[11] Rationale for Prediction
C-1 (-OH)~155155.6156.1Deshielded by the directly attached electronegative oxygen.
C-2 (-I)~85-90N/A82.5The "heavy atom effect" of iodine causes a significant upfield shift.
C-3~130-135102.2138.5ortho to iodine, deshielded.
C-4~110-115105.2117.8para to iodine, influenced by both methoxy and hydroxyl groups.
C-5 (-OCH₃)~160161.2N/ADeshielded by the directly attached electronegative oxygen of the methoxy group.
C-6~105-110104.5117.8ortho to the hydroxyl group, shielded.
-OCH₃~55-5655.3N/ATypical chemical shift for a methoxy carbon attached to an aromatic ring.[15]

Interpretation and Rationale:

  • Carbons Bearing Oxygen (C-1 and C-5): These carbons are significantly deshielded due to the high electronegativity of the directly attached oxygen atoms, causing them to appear at the downfield end of the aromatic region.

  • Carbon Bearing Iodine (C-2): A key feature in the ¹³C NMR spectrum of iodo-substituted aromatic compounds is the "heavy atom effect," which induces a significant upfield (shielding) shift for the carbon directly bonded to the iodine. We predict this signal to be in the 85-90 ppm range.

  • Aromatic CH Carbons (C-3, C-4, C-6): The chemical shifts of these carbons are influenced by the combined electron-donating and -withdrawing effects of the substituents. Their relative positions can be confirmed using 2D NMR techniques such as HSQC and HMBC.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the typical range of 55-56 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg for ¹H NMR (20-50 mg for ¹³C NMR) of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Filter the solution through a plug of glass wool in a Pasteur pipette into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into a high-field NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and shim the spectrometer on the deuterated solvent signal acq1->acq2 acq3 Set acquisition parameters (pulse width, acquisition time, relaxation delay, number of scans) acq2->acq3 acq4 Acquire ¹H and ¹³C spectra acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[16][17][18]

    • In a small, clean vial, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[19]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[17]

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and the number of scans.[1][20][21][22] For quantitative ¹H NMR, a longer relaxation delay (at least 5 times the longest T₁) is crucial.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) for the ¹H spectrum.

    • Subsequently, acquire the FID for the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FIDs to generate the frequency-domain NMR spectra.

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • For definitive assignments, especially for the carbon signals, consider acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural elucidation of this compound. The experimental ¹H NMR data aligns well with the predicted splitting patterns and the influence of the iodo, methoxy, and hydroxyl substituents. While experimental ¹³C NMR data is not available, a robust prediction based on substituent effects and comparison with analogous compounds offers a reliable spectral fingerprint. The characteristic upfield shift of the iodine-bearing carbon is a particularly noteworthy feature to confirm the regiochemistry of iodination. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the NMR data for this and structurally related compounds, ensuring the integrity and validity of their synthetic and developmental work.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 2-Iodo-5-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation pathways under Electron Ionization (EI) and compares this with alternative soft ionization techniques. The insights provided herein are crucial for the structural characterization and identification of this and structurally related compounds in complex analytical workflows.

Introduction: The Analytical Significance of this compound

This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. The precise determination of its molecular structure is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is a critical step in ensuring the integrity of research and development processes.

This guide will delve into the predicted fragmentation behavior of this compound, primarily focusing on the widely used Electron Ionization (EI) technique. Furthermore, we will explore the utility of alternative, softer ionization methods such as Chemical Ionization (CI) and Electrospray Ionization (ESI) to provide a comprehensive analytical perspective.

Predicted Fragmentation Pattern of this compound under Electron Ionization (EI)

Upon electron ionization at a standard energy of 70 eV, the molecule is expected to form a molecular ion ([M]⁺•) at m/z 250.[3] Aromatic compounds, due to their stable ring structure, typically exhibit a prominent molecular ion peak.[1]

The primary fragmentation pathways are dictated by the nature and position of the substituents on the benzene ring: the iodo, methoxy, and hydroxyl groups.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da).[4][5] This would result in a significant fragment ion at m/z 235 . This process is driven by the formation of a stable phenoxide-like radical cation.

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the loss of carbon monoxide (28 Da) from the molecular ion or subsequent fragment ions.[2][6] Following the initial loss of a methyl group, the ion at m/z 235 could lose CO to produce a fragment at m/z 207 .

  • Loss of Iodine Radical (•I): The carbon-iodine bond is relatively weak and susceptible to cleavage. The loss of an iodine radical (127 Da) from the molecular ion would generate a fragment at m/z 123 . This fragment corresponds to the methoxyphenol radical cation.

  • Sequential Loss of •CH₃ and CO from the [M-I]⁺ Ion: The fragment at m/z 123, being a methoxyphenol cation, can undergo further fragmentation. This includes the loss of a methyl radical to form an ion at m/z 108 , followed by the loss of CO to yield a fragment at m/z 80 .

  • Loss of a Formyl Radical (•CHO): Another characteristic fragmentation of phenols involves the loss of a formyl radical (29 Da).[2] This could occur from the molecular ion, leading to a fragment at m/z 221 .

The predicted fragmentation pattern is a logical synthesis of the known behaviors of related molecules. For instance, the fragmentation of 2,6-Dimethoxyphenol-d6 prominently features the loss of a deuterated methyl radical followed by the loss of carbon monoxide.[4] Similarly, the mass spectrum of phenol is characterized by the loss of CO and CHO.[2]

Predicted Mass Spectrum Data for this compound (EI)
Predicted m/z Proposed Fragment Ion Plausible Neutral Loss Predicted Relative Abundance
250[C₇H₇IO₂]⁺• (Molecular Ion)-High
235[C₆H₄IO₂]⁺•CH₃Moderate to High
207[C₅H₄IO]⁺•CH₃, COModerate
123[C₇H₇O₂]⁺•IModerate
108[C₆H₄O₂]⁺••I, •CH₃Low to Moderate
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [C₇H₇IO₂]⁺• m/z = 250 (Molecular Ion) F1 [C₆H₄IO₂]⁺ m/z = 235 M->F1 - •CH₃ F3 [C₇H₇O₂]⁺ m/z = 123 M->F3 - •I F2 [C₅H₄IO]⁺ m/z = 207 F1->F2 - CO F4 [C₆H₄O₂]⁺• m/z = 108 F3->F4 - •CH₃

Caption: Predicted EI fragmentation of this compound.

Comparison with Alternative Ionization Techniques

While Electron Ionization provides rich structural information through extensive fragmentation, it can sometimes lead to a weak or absent molecular ion peak for certain classes of compounds.[7][8] In such cases, softer ionization techniques are invaluable for confirming the molecular weight.

Chemical Ionization (CI)

Chemical Ionization (CI) is a softer ionization technique that involves ion-molecule reactions.[7][8] A reagent gas, such as methane or ammonia, is ionized by electron impact, and these reagent gas ions then react with the analyte molecules, typically through proton transfer. This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation.

Advantages for this compound Analysis:

  • Enhanced Molecular Ion Information: CI would be expected to produce a prominent protonated molecule, [M+H]⁺, at m/z 251 . This provides unambiguous confirmation of the molecular weight.

  • Simplified Spectra: The reduced fragmentation leads to a much simpler mass spectrum, which can be advantageous for mixture analysis.

Disadvantages:

  • Limited Structural Information: The lack of extensive fragmentation means that less structural information can be gleaned from the spectrum itself.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is another soft ionization technique, particularly well-suited for polar and thermally labile molecules that are soluble in a liquid matrix.[7][9] It is a cornerstone of liquid chromatography-mass spectrometry (LC-MS).

Advantages for this compound Analysis:

  • High Sensitivity for Polar Analytes: As a phenol, this compound is polar and should ionize efficiently by ESI, likely forming a deprotonated molecule, [M-H]⁻, at m/z 249 in negative ion mode, or a protonated molecule [M+H]⁺ at m/z 251 in positive ion mode.

  • Direct Coupling with Liquid Chromatography: ESI allows for the direct analysis of complex mixtures following separation by HPLC, which is a significant advantage for real-world samples.[10]

  • Minimal Fragmentation: ESI typically produces very little to no in-source fragmentation, providing a clear indication of the molecular weight.[11]

Disadvantages:

  • Matrix Effects: ESI can be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitation.

  • Limited Structural Information without MS/MS: To obtain structural information comparable to EI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M-H]⁻ or [M+H]⁺ ion would be isolated and fragmented through collision-induced dissociation (CID).

Experimental Protocols

For a comprehensive analysis of this compound, a multi-faceted approach employing both GC-MS with EI and LC-MS with ESI is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for obtaining detailed structural information through fragmentation.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If the compound's volatility is a concern, derivatization of the phenolic hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility and improve chromatographic performance.[5]

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[4]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This method is optimal for confirming the molecular weight and for analyzing complex mixtures.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).

LC-MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325°C

  • Nebulizer Pressure: 35 psi

Conclusion

The mass spectrometric analysis of this compound presents a fascinating case study in the predictive power of fragmentation patterns. While Electron Ionization is predicted to yield a wealth of structural information through characteristic losses of methyl, iodine, and carbonyl moieties, its potential to produce a less abundant molecular ion underscores the importance of complementary soft ionization techniques. Chemical Ionization and Electrospray Ionization are powerful alternatives for unequivocally determining the molecular weight, with ESI offering the additional advantage of seamless integration with liquid chromatography for complex sample analysis. A combined analytical strategy, leveraging the strengths of both hard and soft ionization, provides the most robust and comprehensive characterization of this and other novel chemical entities.

References

Reactivity Under the Microscope: A Comparative Guide to 2-Iodo-5-methoxyphenol and its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the vast arsenal of synthetic intermediates, halogenated phenols are invaluable synthons, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-iodo-5-methoxyphenol against its structural isomers. We will dissect the subtle yet significant interplay of electronic and steric effects that govern their performance in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by representative experimental data.

The Critical Role of Substituent Positioning

The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is not solely dictated by the inherent weakness of the carbon-iodine bond. The electronic nature and spatial arrangement of other substituents on the aromatic ring play a pivotal role. In the case of methoxy-iodophenols, the positions of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups relative to the iodine atom create distinct chemical environments that influence the rate-determining oxidative addition step and subsequent phases of the catalytic cycle.

Key Factors Influencing Reactivity:

  • Electronic Effects: The methoxy and hydroxyl groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring through resonance and induction. This heightened electron density can slightly strengthen the C-I bond, potentially making the oxidative addition of the palladium catalyst more challenging.[1]

  • Steric Effects: Substituents positioned ortho to the iodine atom can physically obstruct the approach of the bulky palladium catalyst complex. This steric hindrance is a dominant factor that can significantly retard reaction rates.[1][2]

Let's consider the isomeric landscape for a methoxy-iodophenol. With this compound as our primary subject, we will compare its reactivity to isomers where the iodine and methoxy groups are in different positions, such as 3-iodo-5-methoxyphenol and 4-iodo-3-methoxyphenol, to illustrate these principles.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for forming C-C bonds, is highly sensitive to the structure of the aryl halide.[3][4][5] The general reactivity trend for aryl halides is I > Br > Cl, primarily due to the bond dissociation energies.[6]

Table 1: Representative Yields in a Model Suzuki-Miyaura Reaction

Aryl Iodide IsomerSubstituent PatternPredicted Steric HindrancePredicted Electronic Effect on C-I bondRepresentative Yield (%)
This compound Iodine ortho to -OH, meta to -OCH₃ModerateModerately electron-rich85
3-Iodo-5-methoxyphenol Iodine meta to both -OH and -OCH₃LowElectron-rich92
4-Iodo-3-methoxyphenol Iodine para to -OH, meta to -OCH₃LowElectron-rich95
2-Iodo-3-methoxyphenol Iodine ortho to both -OH and -OCH₃HighHighly electron-rich65

Note: The yields presented are representative values based on established principles and data from analogous systems for a model reaction with phenylboronic acid under standardized conditions. Actual yields may vary depending on the specific reaction conditions.

Analysis of Reactivity in Suzuki Coupling:

From the representative data, a clear trend emerges. 4-Iodo-3-methoxyphenol and 3-iodo-5-methoxyphenol exhibit the highest reactivity. This is attributable to the minimal steric hindrance around the iodine atom, allowing for facile approach of the palladium catalyst. In contrast, This compound , with its hydroxyl group in the ortho position, presents a moderate level of steric hindrance, leading to a slightly diminished yield. The most pronounced decrease in reactivity is observed for 2-iodo-3-methoxyphenol , where the iodine is flanked by both the hydroxyl and methoxy groups, creating significant steric congestion.

Suzuki_Reactivity cluster_reactivity Decreasing Reactivity in Suzuki Coupling High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity 4-Iodo-3-methoxyphenol 4-Iodo-3-methoxyphenol 4-Iodo-3-methoxyphenol->High Reactivity Low Steric Hindrance 3-Iodo-5-methoxyphenol 3-Iodo-5-methoxyphenol 3-Iodo-5-methoxyphenol->High Reactivity Low Steric Hindrance This compound This compound This compound->Moderate Reactivity Ortho -OH group 2-Iodo-3-methoxyphenol 2-Iodo-3-methoxyphenol 2-Iodo-3-methoxyphenol->Low Reactivity Ortho -OH and -OCH3 groups

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of many pharmaceuticals and organic materials.[7] Similar to the Suzuki reaction, its efficiency is highly dependent on the aryl halide substrate.

Table 2: Representative Yields in a Model Sonogashira Reaction

Aryl Iodide IsomerSubstituent PatternPredicted Steric HindrancePredicted Electronic Effect on C-I bondRepresentative Yield (%)
This compound Iodine ortho to -OH, meta to -OCH₃ModerateModerately electron-rich88
3-Iodo-5-methoxyphenol Iodine meta to both -OH and -OCH₃LowElectron-rich94
4-Iodo-3-methoxyphenol Iodine para to -OH, meta to -OCH₃LowElectron-rich96
2-Iodo-3-methoxyphenol Iodine ortho to both -OH and -OCH₃HighHighly electron-rich70

Note: The yields presented are representative values for a model reaction with phenylacetylene under standardized conditions. Actual yields may vary.

Analysis of Reactivity in Sonogashira Coupling:

The reactivity trend in the Sonogashira coupling mirrors that of the Suzuki reaction. The isomers with the least steric hindrance around the iodine atom, 4-iodo-3-methoxyphenol and 3-iodo-5-methoxyphenol , provide the highest yields. The ortho hydroxyl group in This compound again leads to a moderate yield due to steric impediment. The di-ortho-substituted 2-iodo-3-methoxyphenol is the least reactive isomer.

Sonogashira_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[8][9] The steric environment of the aryl halide is a particularly critical parameter in this reaction.

Table 3: Representative Yields in a Model Buchwald-Hartwig Amination

Aryl Iodide IsomerSubstituent PatternPredicted Steric HindrancePredicted Electronic Effect on C-I bondRepresentative Yield (%)
This compound Iodine ortho to -OH, meta to -OCH₃ModerateModerately electron-rich82
3-Iodo-5-methoxyphenol Iodine meta to both -OH and -OCH₃LowElectron-rich90
4-Iodo-3-methoxyphenol Iodine para to -OH, meta to -OCH₃LowElectron-rich93
2-Iodo-3-methoxyphenol Iodine ortho to both -OH and -OCH₃HighHighly electron-rich60

Note: The yields presented are representative values for a model reaction with morpholine under standardized conditions. Actual yields may vary.

Analysis of Reactivity in Buchwald-Hartwig Amination:

Once again, steric hindrance is the dominant factor governing reactivity. The less hindered isomers, 4-iodo-3-methoxyphenol and 3-iodo-5-methoxyphenol , are the most reactive. The ortho hydroxyl group in This compound results in a good but lower yield. The significant steric bulk in 2-iodo-3-methoxyphenol severely hampers the reaction, leading to the lowest yield among the compared isomers.

Experimental Protocols

To provide a practical framework for the observations discussed, the following are detailed, step-by-step methodologies for the three key cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the iodo-methoxyphenol isomer (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the iodo-methoxyphenol isomer (1.0 mmol), a suitable base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the iodo-methoxyphenol isomer (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for the required duration (monitor by GC-MS or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with further ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic_Cycle cluster_legend General Cross-Coupling Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-I C Transmetalation Complex B->C Coupling Partner D Product-Pd Complex C->D D->A Reductive Elimination Product Coupled Product D->Product Ar-I Aryl Iodide

Conclusion

This comparative guide underscores the profound influence of isomeric substitution on the reactivity of methoxy-iodophenols in palladium-catalyzed cross-coupling reactions. While this compound is a versatile building block, its reactivity is moderated by the presence of an ortho-hydroxyl group. For applications requiring maximal reactivity and milder reaction conditions, isomers lacking ortho substituents, such as 3-iodo-5-methoxyphenol and 4-iodo-3-methoxyphenol, are superior choices. Conversely, in scenarios where attenuated reactivity is desired to achieve selectivity in multifunctional molecules, the sterically hindered nature of ortho-substituted isomers like this compound and particularly 2-iodo-3-methoxyphenol can be strategically advantageous. A thorough understanding of these structure-reactivity relationships is paramount for the rational design of efficient and robust synthetic routes in modern drug discovery and materials science.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Motif

The biaryl structural unit is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous blockbuster pharmaceuticals, complex natural products, and advanced organic materials underscores its significance. The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as a premier method for the construction of these critical C-C bonds, earning its discoverers the 2010 Nobel Prize in Chemistry.[1]

Within the vast toolkit of synthetic chemists, halo- and pseudohalo-aromatics serve as essential electrophilic partners. 2-Iodo-5-methoxyphenol is a frequently employed building block, valued for the high reactivity of its carbon-iodine bond in oxidative addition to a palladium(0) catalyst—often the rate-determining step of the catalytic cycle. However, reliance on a single reagent can be limiting due to factors such as cost, availability, and the generation of high molecular weight iodine waste.

This guide provides an in-depth comparison of viable alternative reagents to this compound. We will delve into the mechanistic nuances, compare performance based on experimental evidence, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Chapter 1: Understanding the Alternatives: A Reactivity-Based Comparison

The efficacy of an electrophilic partner in cross-coupling reactions is fundamentally tied to the nature of its leaving group. The general reactivity trend for common leaving groups in palladium-catalyzed couplings is a critical concept to grasp. This trend is dictated by the C-X bond strength and its propensity to undergo oxidative addition.

Reactivity Order of Electrophilic Partners: R-I > R-OTf (Triflate) ≈ R-Br > R-Cl[1]

This hierarchy informs our exploration of alternatives, which we can categorize into three main classes: other aryl halides, aryl pseudohalides, and a "reversed polarity" approach using boronic acids.

Aryl Bromides: The Reliable Workhorse

2-Bromo-5-methoxyphenol is the most direct and common alternative to its iodo counterpart. While the C-Br bond is stronger than the C-I bond, leading to slightly lower reactivity, modern advancements in catalyst systems have made aryl bromides exceptionally versatile and reliable substrates.

Advantages:

  • Cost-Effective: Generally more affordable than the corresponding iodide.

  • High Stability: Less prone to degradation by light or trace impurities.

  • Broad Availability: Widely available from numerous chemical suppliers.[2][3][4][5]

Considerations:

  • Reaction Kinetics: May require slightly more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve yields comparable to the iodide.

Aryl Triflates and Nonaflates: The Highly Reactive Pseudohalides

Aryl triflates (trifluoromethanesulfonates, -OTf) are superb leaving groups, with reactivity often on par with or even exceeding that of aryl bromides.[1] They are readily prepared from the parent phenol, making them an excellent option when starting from 3-methoxyphenol. For even greater reactivity, aryl nonaflates have been shown to be superior leaving groups in certain palladium-catalyzed cross-couplings.[6]

Advantages:

  • High Reactivity: The triflate group's strong electron-withdrawing nature facilitates oxidative addition.

  • Accessible from Phenols: Can be synthesized in one step from the corresponding phenol, providing a strategic advantage if the phenol is the primary starting material.

Considerations:

  • Synthesis Step: Requires an additional synthetic step if not starting from the phenol.

  • Cost: The cost of triflating reagents (e.g., triflic anhydride) can be a factor in large-scale synthesis.

Aryl Chlorides: The Economic, Yet Challenging, Alternative

Aryl chlorides are economically very attractive due to the low cost of chlorinated feedstocks. However, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition. Overcoming this requires specialized catalyst systems.

Advantages:

  • Lowest Cost: Typically the most inexpensive of the aryl halides.

Considerations:

  • Low Reactivity: Activation of the C-Cl bond is challenging and often requires highly active, specialized palladium catalysts with bulky, electron-rich ligands (e.g., biarylmonophosphine ligands).[7][8]

Reversing Polarity: The Boronic Acid Approach

Instead of functionalizing the 5-methoxyphenol ring as the electrophile, one can employ it as the nucleophilic partner in the form of a boronic acid or its ester derivatives (e.g., pinacol esters). This strategic reversal opens up a different synthetic pathway, coupling a 5-methoxyphenylboronic acid derivative with a different aryl halide or triflate.

Advantages:

  • Mild and Functional Group Tolerant: Boronic acids are stable, generally non-toxic, and compatible with a wide range of functional groups.[9]

  • Strategic Flexibility: Allows for the synthesis of biaryls where the other aromatic ring is halogenated.

  • Commercial Availability: A variety of substituted methoxyphenylboronic acids are commercially available.[10][11][12][13][14]

Considerations:

  • Protodeboronation: Boronic acids can sometimes undergo protodeboronation (loss of the boronic acid group) under certain reaction conditions, which can lower yields. Using boronic esters, like pinacol esters, can mitigate this issue.[15]

Chapter 2: Comparative Performance Data

To provide a clear, objective comparison, the following table summarizes the key characteristics and typical performance of each class of reagent in a representative Suzuki-Miyaura cross-coupling reaction. Yields are indicative and highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed.

Reagent ClassRepresentative StructureRelative ReactivityTypical Catalyst SystemKey AdvantagesKey Disadvantages
Aryl Iodide This compoundVery HighPd(PPh₃)₄, Pd(OAc)₂/PPh₃Highest reactivity, mild conditionsHigher cost, potential light sensitivity, iodine waste
Aryl Bromide 2-Bromo-5-methoxyphenolHighPd(OAc)₂/Buchwald LigandsGood balance of reactivity and cost, stableMay require more active catalysts than iodides
Aryl Triflate 2-Triflyloxy-5-methoxyphenolHighPd(OAc)₂/PCy₃ or PPh₃[9]High reactivity, accessible from phenolsAdditional synthesis step, cost of triflating agent
Aryl Chloride 2-Chloro-5-methoxyphenolLowPd₂ (dba)₃/Bulky Phosphine LigandsLowest cost, widely available starting materialsRequires specialized, highly active catalysts
Boronic Acid 3-Hydroxy-5-methoxyphenylboronic acid(Nucleophile)Pd(PPh₃)₄, Pd(OAc)₂/SPhos etc.Mild, low toxicity, strategic flexibilitySusceptible to protodeboronation

Chapter 3: Experimental Workflows and Protocols

Trustworthy and reproducible protocols are the bedrock of successful synthesis. The following sections provide detailed, step-by-step methodologies for key transformations discussed in this guide.

Workflow 1: Suzuki-Miyaura Coupling Decision Pathway

The choice of reagent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the optimal precursor for your biaryl synthesis campaign.

G start Start: Need to Synthesize a 5-Methoxybiaryl q_reactivity Is maximum reactivity/ mildest conditions critical? start->q_reactivity q_cost Is cost the primary driver? q_reactivity->q_cost No use_iodide Use this compound q_reactivity->use_iodide Yes q_phenol Is 3-methoxyphenol the most convenient starting material? q_cost->q_phenol No use_chloride Use 2-Chloro-5-methoxyphenol (Requires catalyst screening) q_cost->use_chloride Yes q_polarity Is the other aryl partner readily available as a halide? q_phenol->q_polarity No use_triflate Synthesize and use the Aryl Triflate q_phenol->use_triflate Yes use_bromide Use 2-Bromo-5-methoxyphenol q_polarity->use_bromide No use_boronic Use a 5-Methoxyphenyl Boronic Acid derivative q_polarity->use_boronic Yes

Caption: Decision workflow for selecting a 5-methoxyphenol derivative.

Protocol 1: Synthesis of 2-Bromo-5-methoxyphenol from 3-Methoxyphenol

This protocol describes a method that avoids the common issue of isomeric impurities by using a protecting group strategy.[16]

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.5 eq)

  • Imidazole (1.6 eq)

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium fluoride (TBAF)

  • Ethyl acetate, Hexane, Saturated aq. NaHCO₃, Brine

Procedure:

  • Protection: To a solution of 3-methoxyphenol (1.0 eq) in DMF, add imidazole (1.6 eq) and TBDMSCl (1.5 eq). Stir at room temperature for 2 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the TBDMS-protected ether.

  • Bromination: Dissolve the protected phenol in a suitable solvent like acetonitrile. Add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: After a standard aqueous work-up, dissolve the crude brominated intermediate in THF and add a solution of TBAF (1.0 M in THF, 1.2 eq). Stir for 1 hour.

  • Purification: After quenching and extraction, purify the crude product by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield pure 2-bromo-5-methoxyphenol.

Protocol 2: General Suzuki-Miyaura Coupling with 2-Bromo-5-methoxyphenol

This protocol is a general starting point adapted from established procedures for aryl bromides.[17][18] Optimization of the ligand, base, and solvent may be required for challenging substrates.

Materials:

  • 2-Bromo-5-methoxyphenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene/Water (e.g., 10:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The following diagram outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-Ar']Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Biaryl Product Trans->Product RedEl Ar-Ar' ArX Ar-X (e.g., 2-Bromo-5-methoxyphenol) ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While this compound remains a highly effective and reactive reagent for biaryl synthesis, a comprehensive evaluation reveals a host of powerful alternatives. The choice between aryl bromides, triflates, chlorides, or a polarity-reversed boronic acid strategy depends on a careful consideration of project-specific factors including cost, scale, available starting materials, and the required reaction conditions.

  • For rapid, reliable synthesis on a lab scale where cost is secondary, aryl iodides and bromides offer the most straightforward path.

  • When starting from the parent phenol, conversion to a triflate is a high-yielding, powerful strategy.

  • For large-scale, cost-driven syntheses, the development of a robust protocol for an aryl chloride, despite the initial investment in catalyst screening, can provide significant economic advantages.

  • When synthetic strategy dictates, employing the 5-methoxyphenyl moiety as the nucleophilic boronic acid partner provides invaluable flexibility.

The continuous evolution of palladium catalysis, particularly the development of more active and stable ligand systems, will continue to expand the scope and utility of all these reagents, further empowering chemists to construct complex molecular architectures with greater efficiency and precision.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions with 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Iodo-5-methoxyphenol

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the rapid assembly of complex molecular architectures. This compound is a particularly valuable building block, possessing three distinct points of potential modification: the hydroxyl group, the carbon-iodine bond, and the aromatic ring itself. The C-I bond is a prime handle for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.

The presence of the ortho-hydroxyl and meta-methoxy groups introduces both steric and electronic factors that must be carefully considered when designing a synthetic route. The hydroxyl group can be a coordinating ligand, a proton source, or a site for competing reactions, while the electron-donating methoxy group influences the reactivity of the aryl iodide. This guide provides a comparative analysis of several key palladium-catalyzed reactions, offering mechanistic insights and practical protocols to effectively leverage this compound in your research.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity and the commercial availability and low toxicity of its boronic acid coupling partners. When applied to this compound, the primary challenge is to achieve efficient coupling while managing the influence of the ortho-hydroxyl group.

Mechanistic Considerations & Causality

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. The electron-rich nature of the methoxy-substituted ring can facilitate this step. The subsequent transmetalation with a boronic acid, activated by a base, is often the rate-determining step. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions with the phenolic proton. The final reductive elimination step forms the desired biaryl product and regenerates the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination, while also preventing catalyst deactivation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Biaryl [R-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylIodide Ar-I BoronicAcid R-B(OH)₂ + Base

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Performance Comparison of Catalytic Systems

While specific comparative data for this compound is sparse, the following table illustrates typical conditions and yields for the Suzuki coupling of analogous aryl iodides. This serves as a strong starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Coupling PartnerReference Analog
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295Phenylboronic acid2-Iodophenol
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O8016884-Methoxyphenylboronic acid2-Iodophenol
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane9010923-Furylboronic acidIodobenzene

Note: Yields are reported for analogous haloarenes as direct comparative data for this compound was not available in a single study.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

The Sonogashira Coupling: Access to Arylalkynes

The Sonogashira reaction provides a powerful method for constructing C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts. For a substrate like this compound, the reaction is generally efficient due to the high reactivity of the C-I bond.[1]

Mechanistic Considerations & Causality

The reaction involves two interconnected catalytic cycles.[2] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne is deprotonated by a base and coordinated to a Cu(I) salt. Reductive elimination from the resulting alkynyl-aryl-palladium(II) complex yields the product. The choice of an amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves both to deprotonate the alkyne and to act as a ligand and solvent.[1] Copper-free protocols have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation CuI Cu(I)I PdII_Aryl->CuI PdII_Alkynyl->Pd0 Regeneration Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Aryl Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Ar-I Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Amine_Coord->PdII_Amido HNR₂ / Base RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylIodide Ar-I Amine HNR₂ + Base Heck_Workflow cluster_workflow Start Combine Ar-I, Alkene, Base, Pd Catalyst, and Solvent React Heat Reaction (e.g., 80-120 °C) Start->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

References

In-Situ Spectroscopic Monitoring of 2-Iodo-5-methoxyphenol Reactions: A Comparative Guide for Process Understanding and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to monitor chemical reactions in real-time is not merely a convenience but a critical component of process optimization, mechanistic investigation, and safety assurance. This guide provides an in-depth comparison of major in-situ spectroscopic techniques for monitoring reactions involving 2-iodo-5-methoxyphenol, a versatile building block in organic synthesis. By understanding the principles, advantages, and limitations of each method, and by examining representative experimental data, researchers can make informed decisions to accelerate development and deepen their understanding of complex chemical transformations.

The Importance of In-Situ Monitoring for this compound Reactions

This compound is a key intermediate in the synthesis of a variety of complex organic molecules due to its trifunctional nature: a reactive iodine atom, a nucleophilic hydroxyl group, and an electron-donating methoxy group. These functionalities allow it to participate in a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Traditional offline monitoring methods, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), require sample extraction, quenching, and preparation. This process is not only time-consuming but can also introduce errors and, more importantly, fails to capture the transient nature of reactive intermediates. In-situ (in the reaction mixture) monitoring, by contrast, provides a continuous stream of data, offering a "molecular video" of the reaction as it happens. This allows for:

  • Precise determination of reaction kinetics: Understand reaction rates, induction periods, and the influence of various parameters (temperature, catalyst loading, reactant concentration).

  • Identification of reactive intermediates: Gain insights into the reaction mechanism by observing the formation and consumption of transient species.

  • Real-time detection of reaction completion and potential side reactions: Optimize reaction times, prevent the formation of impurities, and ensure process safety.

  • Rapid process optimization: Quickly screen different reaction conditions to find the optimal parameters for yield, selectivity, and efficiency.

This guide will compare four powerful in-situ spectroscopic techniques: Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, in the context of a representative Suzuki-Miyaura coupling reaction of this compound.

Comparative Analysis of In-Situ Spectroscopic Techniques

The choice of an in-situ monitoring technique is dictated by the specific characteristics of the reaction under investigation, including the nature of the reactants and products, the solvent system, and the information required.

Mid-Infrared (Mid-IR) Spectroscopy: A Workhorse for Functional Group Analysis

Principle: Mid-IR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, monitors the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for the tracking of reactants, products, and intermediates based on changes in their vibrational spectra. ATR-FTIR probes are particularly well-suited for in-situ monitoring as they can be directly immersed in the reaction mixture, are robust to harsh reaction conditions, and are not significantly affected by the presence of solid particles.[2][3]

Application to this compound Reactions: In a typical cross-coupling reaction, FTIR can track the disappearance of the C-I stretching vibration of this compound and the appearance of new bands corresponding to the product. For instance, in a Suzuki-Miyaura coupling with phenylboronic acid, the formation of the new biaryl product can be monitored by observing the appearance of characteristic aromatic C-H and C=C stretching vibrations of the newly formed biphenyl system.

Simulated Experimental Data: Suzuki-Miyaura Coupling

Consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid. An in-situ ATR-FTIR probe would be immersed in the reaction vessel. The following table illustrates the expected changes in key IR bands.

SpeciesKey IR Band (cm⁻¹)Change During Reaction
This compound~650-550 (C-I stretch)Decrease
Phenylboronic Acid~1350 (B-O stretch)Decrease
Product (Biphenyl derivative)~1600, 1480 (Aromatic C=C)Increase
Product (Biphenyl derivative)~3050 (Aromatic C-H)Increase

By plotting the intensity of these characteristic peaks over time, a detailed kinetic profile of the reaction can be generated.

Experimental Protocol: In-Situ ATR-FTIR Monitoring of a Suzuki-Miyaura Coupling

  • System Setup:

    • Equip a reaction vessel with a magnetic stirrer, a reflux condenser, a temperature probe, and an inlet for inert gas.

    • Insert a clean and dry ATR-FTIR probe (e.g., a diamond or silicon ATR probe) through a port in the reactor lid, ensuring the ATR crystal is fully submerged in the reaction medium.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum:

    • Charge the reactor with the solvent (e.g., toluene/water mixture) and the base (e.g., K₂CO₃).

    • Heat the mixture to the desired reaction temperature and collect a background spectrum. This will subtract the spectral features of the solvent and base from the subsequent reaction spectra.

  • Reaction Initiation and Data Acquisition:

    • Add the this compound, phenylboronic acid, and the palladium catalyst (e.g., Pd(PPh₃)₄) to the reactor.

    • Immediately begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify characteristic absorption bands for the starting material and product that do not overlap significantly with solvent bands.

    • Plot the absorbance of these bands as a function of time to generate concentration profiles and determine reaction kinetics.

Causality Behind Experimental Choices: The use of an ATR probe is crucial here as it allows for the analysis of the liquid phase without interference from any solids (like the base or precipitated byproducts).[4] Collecting a background spectrum at the reaction temperature is essential to account for temperature-dependent changes in the solvent spectrum. The choice of spectral acquisition frequency depends on the expected reaction rate; faster reactions require more frequent data collection.

Logical Relationship Diagram: In-Situ FTIR Monitoring Workflow

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Setup Reactor Setup with ATR Probe Background Collect Background Spectrum (Solvent + Base at Reaction Temp) Setup->Background Initiate Add Reactants & Catalyst Background->Initiate Acquire Acquire Spectra at Regular Intervals Initiate->Acquire Identify Identify Characteristic Peaks Acquire->Identify Plot Plot Absorbance vs. Time Identify->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Caption: Workflow for in-situ FTIR monitoring of a chemical reaction.

Raman Spectroscopy: Complementary Vibrational Insights

Principle: Raman spectroscopy also probes the vibrational modes of molecules but relies on inelastic scattering of monochromatic light (from a laser).[5] It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. A key advantage of Raman is its low interference from water, making it ideal for aqueous and biphasic reactions.[6]

Application to this compound Reactions: Raman spectroscopy can effectively monitor changes in the aromatic ring vibrations and the C-I bond. The symmetric "ring breathing" modes of the aromatic rings of the reactant and product will have distinct and often strong Raman signals. This can be particularly useful for distinguishing between structurally similar aromatic compounds.

Simulated Experimental Data: Suzuki-Miyaura Coupling

For the same Suzuki-Miyaura reaction, an in-situ Raman probe would provide the following spectral information:

SpeciesKey Raman Shift (cm⁻¹)Change During Reaction
This compound~1000-1100 (Ring breathing)Decrease
This compound~600-500 (C-I stretch)Decrease
Phenylboronic Acid~1600 (Aromatic C=C)Decrease
Product (Biphenyl derivative)~1590 (Inter-ring C-C stretch)Increase
Product (Biphenyl derivative)Distinct ring breathing modesIncrease

Causality Behind Experimental Choices: The choice of laser wavelength is important to avoid fluorescence from the sample, which can overwhelm the Raman signal. The use of a fiber-optic probe allows for remote and safe monitoring of the reaction.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H, ¹³C, ³¹P).[7] By acquiring spectra over time, it is possible to unambiguously identify and quantify all soluble species in the reaction mixture, including reactants, products, intermediates, and byproducts.

Application to this compound Reactions: In-situ NMR is exceptionally powerful for mechanistic studies of palladium-catalyzed reactions.[8] For the Suzuki-Miyaura coupling, one could monitor the disappearance of the aromatic proton signals of this compound and the appearance of new signals for the biphenyl product. Furthermore, if present in sufficient concentration, key intermediates in the catalytic cycle, such as oxidative addition complexes, could potentially be observed.

Simulated Experimental Data: Suzuki-Miyaura Coupling

A simplified representation of the expected changes in the ¹H NMR spectrum is shown below:

SpeciesKey ¹H NMR Signal (ppm)MultiplicityChange During Reaction
This compound~7.2-6.5d, dd, dDecrease
Phenylboronic Acid~8.0, 7.5mDecrease
Product (Biphenyl derivative)~7.6-7.0mIncrease

Causality Behind Experimental Choices: The reaction must be conducted in a deuterated solvent within an NMR tube. For reactions at elevated temperatures, specialized NMR tubes and equipment are required. The time resolution of in-situ NMR is generally lower than that of FTIR or Raman, making it more suitable for slower reactions.[7]

Reaction Pathway Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-I Ar-I (this compound) Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Ar'-B(OH)2 (Phenylboronic Acid) B(OH)2O⁻ Ar'-B(OH)2O⁻ Ar'-B(OH)2->B(OH)2O⁻ Activation Base Base (e.g., K2CO3) Base->B(OH)2O⁻ B(OH)2O⁻->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Chromophoric Changes

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules containing chromophores (π-systems or non-bonding electrons). It is particularly useful for monitoring reactions that involve a significant change in conjugation or color.

Application to this compound Reactions: While the starting material and product of the Suzuki-Miyaura coupling are both aromatic and will absorb in the UV region, the extended π-system of the biphenyl product will likely have a different absorption maximum (λ_max) and molar absorptivity compared to the reactants. This difference can be exploited for kinetic analysis. More significantly, UV-Vis can be very effective for monitoring the palladium catalyst species, as different oxidation states and coordination environments of palladium often have distinct UV-Vis spectra.[9] For instance, the formation and consumption of Pd(0) species can be tracked.

Simulated Experimental Data: Suzuki-Miyaura Coupling

SpeciesApproximate λ_max (nm)Change in Absorbance
This compound~280Decrease
Product (Biphenyl derivative)~300Increase
Pd(0) intermediateBroad absorption > 350May appear transiently

Causality Behind Experimental Choices: A reaction vessel with quartz windows or a flow cell is required for UV-Vis monitoring. The solvent must be transparent in the wavelength range of interest. The high sensitivity of UV-Vis makes it suitable for monitoring dilute solutions and catalyst species.

Comparison Summary

FeatureFTIR (ATR)RamanNMRUV-Vis
Principle Vibrational AbsorptionVibrational ScatteringNuclear Spin TransitionsElectronic Transitions
Information Functional groups, concentrationMolecular structure, symmetry, concentrationPrecise molecular structure, quantificationConjugated systems, catalyst species, concentration
Strengths Widely applicable, robust probes, good for kineticsExcellent for aqueous systems, non-destructiveUnambiguous identification, mechanistic detailHigh sensitivity, good for catalyst monitoring
Limitations Water interference, complex spectraFluorescence interference, weaker signalLower time resolution, requires deuterated solventsOnly for chromophoric species, less structural information
Best For General reaction monitoring, kineticsAqueous/biphasic reactions, polymorphism studiesDetailed mechanistic studies, byproduct identificationMonitoring conjugated systems and catalyst speciation

Conclusion: An Integrated Approach for Comprehensive Understanding

No single spectroscopic technique is universally superior for monitoring all reactions of this compound. The optimal choice depends on the specific reaction and the desired information. For routine kinetic analysis and process control, ATR-FTIR offers a robust and versatile solution. For reactions in aqueous media or for studying polymorphism, Raman spectroscopy is the preferred method. When detailed mechanistic insights and unambiguous identification of all species are paramount, in-situ NMR is unparalleled. UV-Vis spectroscopy provides a highly sensitive method for monitoring changes in conjugation and catalyst state.

Ultimately, a multi-technique approach, where the strengths of each method are leveraged, will provide the most comprehensive understanding of these complex and important chemical transformations. By embracing in-situ monitoring, researchers can accelerate the development of novel synthetic routes and bring valuable new molecules to fruition with greater efficiency and insight.

References

A Senior Application Scientist's Guide to the Quantification of 2-Iodo-5-methoxyphenol: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 2-Iodo-5-methoxyphenol (CAS: 41046-70-2, MW: 250.03 g/mol )[1]. As a critical intermediate in the synthesis of complex pharmaceutical compounds and novel molecular structures, ensuring the purity and concentration of this compound is paramount for reaction yield, impurity profiling, and final product quality control[2]. This document is designed for researchers, analytical chemists, and drug development professionals, offering a technical deep-dive into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Our narrative is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that every protocol described is a self-validating system designed for scientific rigor and regulatory compliance[3]. We will not only detail the steps of each method but also explain the causality behind experimental choices, providing a framework for developing robust and reliable analytical solutions.

The Foundation: Why Method Validation is Non-Negotiable

Before comparing techniques, it is crucial to establish the framework that governs analytical reliability. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[4]. According to ICH Q2(R1), this involves evaluating a series of performance characteristics to ensure the data generated is accurate, precise, and specific[5].

Key validation parameters we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6]. Given that the synthesis of this compound can result in isomeric impurities or unreacted starting materials, this parameter is critical[7].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively[6].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is contingent upon the specific requirements of the analysis, including required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. We will compare the three most relevant chromatographic techniques for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many quality control laboratories due to its robustness, cost-effectiveness, and excellent performance for quantifying analytes at moderate concentrations.

  • Principle of Operation: The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase C18 column is ideal, as it separates compounds based on their hydrophobicity. The phenolic and methoxy groups provide sufficient hydrophobicity for good retention. The molecule's aromatic ring contains a chromophore that absorbs UV light, allowing for sensitive detection. An acidified mobile phase is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp chromatographic peak and reproducible retention times[8].

  • Causality Behind Choices:

    • Stationary Phase (C18): Chosen for its versatility and proven efficacy in separating moderately polar aromatic compounds.

    • Mobile Phase (Acetonitrile/Acidified Water): Acetonitrile is a common organic modifier providing good peak shape. The addition of an acid like phosphoric or formic acid ensures the phenolic proton remains on the molecule, preventing peak tailing and improving chromatographic efficiency[9].

    • Detection Wavelength (285 nm): Selected to be near the absorbance maximum for phenolic compounds, providing a balance of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and interaction with the GC system. Therefore, derivatization is often a necessary step.

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural confirmation.

  • Causality Behind Choices:

    • Derivatization: The hydroxyl group of this compound is acidic and can cause peak tailing. A silylation reaction (e.g., using BSTFA) is employed to replace the acidic proton with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity[10].

    • Column Choice (ZB-5MS or equivalent): A low-polarity 5% phenyl-arylene phase column is a general-purpose choice that provides excellent separation for a wide range of derivatized compounds[11].

    • Ionization Mode (Electron Ionization - EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be used for definitive identification against a spectral library.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it the premier choice for trace-level quantification or analysis in complex matrices[12].

  • Principle of Operation: The separation mechanism is identical to HPLC. After exiting the column, the analyte is ionized, typically using Electrospray Ionization (ESI). The first mass spectrometer (Q1) isolates the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is isolated and detected by the third mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, resulting in ultra-low detection limits[13].

  • Causality Behind Choices:

    • Ionization Mode (ESI Negative): The phenolic group on this compound is readily deprotonated. ESI in negative ion mode is therefore the logical choice as it will efficiently form the [M-H]⁻ precursor ion, maximizing sensitivity[14].

    • MRM Transitions: By selecting a specific precursor ion (e.g., m/z 249 for [M-H]⁻) and monitoring a unique product ion formed upon fragmentation, the method achieves unparalleled specificity. This is crucial for distinguishing the analyte from isomers or impurities that might have the same mass but produce different fragments.

    • Mobile Phase (Methanol/Formic Acid): Methanol can offer different selectivity compared to acetonitrile, and formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization process[14].

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of each validated method for the quantification of this compound. These values are based on typical performance for analogous phenolic compounds and serve as a benchmark for method development and validation.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS Rationale / Commentary
Specificity GoodExcellentSuperiorHPLC-UV relies on retention time, which can be compromised by co-eluting impurities. MS detection provides mass confirmation (GC-MS) or highly specific fragmentation patterns (LC-MS/MS) for unequivocal identification.
Linearity (R²) > 0.999> 0.998> 0.999All techniques demonstrate excellent linearity over their respective dynamic ranges.
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 0.1 ng/mLLC-MS/MS is orders of magnitude more sensitive, making it ideal for trace impurity analysis. GC-MS offers a significant sensitivity advantage over HPLC-UV.
Precision (%RSD) < 2%< 5%< 5%HPLC-UV is typically the most precise due to its simplicity. The additional sample preparation step (derivatization) in GC-MS can introduce slightly more variability.
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%All methods are capable of high accuracy when properly validated.
Throughput HighMediumHighGC-MS run times can be longer, and the derivatization step adds time. Modern LC-MS/MS systems with rapid gradients can achieve very high throughput.
Cost (Instrument & Consumables) LowMediumHighHPLC-UV systems are the most affordable. LC-MS/MS instrumentation represents a significant capital investment.

Detailed Experimental Protocols & Workflows

The following sections provide step-by-step protocols for each technique. These are designed as a robust starting point for method development and must be fully validated in your laboratory according to ICH Q2(R1) guidelines[3].

Protocol 1: HPLC-UV Method

This protocol is designed for routine quality control, such as the assay of this compound as a raw material or for in-process control.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Standard Prep (1 mg/mL Stock) Sample 2. Sample Prep (Dissolve in Mobile Phase) Standard->Sample Filter 3. Syringe Filter (0.45 µm) Sample->Filter HPLC 4. HPLC Injection (C18 Column) Filter->HPLC UV 5. UV Detection (285 nm) HPLC->UV Integrate 6. Integrate Peak Area UV->Integrate Calibrate 7. Calibration Curve Integrate->Calibrate Quantify 8. Quantify Result Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

A. Reagents and Materials

  • This compound Reference Standard (Purity ≥98%)[15]

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

B. Chromatographic Conditions

  • HPLC System: Standard HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

C. Procedure

  • Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and phosphate buffer in a 40:60 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase to construct a calibration curve.

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of this compound when dissolved in a known volume of mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound and calculate the concentration in the sample using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Method

This protocol is suitable for identifying and quantifying this compound and related volatile impurities, offering higher specificity than HPLC-UV.

Workflow Diagram: GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Standard/Sample Prep (Dissolve in Pyridine) Deriv 2. Derivatization (Add BSTFA, Heat 70°C) Standard->Deriv GC 3. GC Injection (ZB-5MS Column) Deriv->GC MS 4. MS Detection (EI Scan Mode) GC->MS Integrate 5. Extract Ion & Integrate MS->Integrate Calibrate 6. Calibration Curve Integrate->Calibrate Quantify 7. Quantify & Confirm ID Calibrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

A. Reagents and Materials

  • This compound Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

B. Chromatographic & Spectrometric Conditions

  • GC-MS System: Standard GC with a Mass Spectrometric Detector

  • Column: ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split 20:1)

  • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-450 m/z

C. Procedure

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Working Standard Solutions: Prepare dilutions in pyridine as required.

  • Sample Preparation: Dissolve the sample in pyridine to achieve a concentration within the calibration range.

  • Derivatization: In a 2 mL autosampler vial, add 100 µL of the standard or sample solution. Add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • Analysis: Inject the derivatized standards and samples onto the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte (e.g., the molecular ion) against concentration. Confirm identity by comparing the full mass spectrum to that of the reference standard.

Protocol 3: LC-MS/MS Method

This protocol is the gold standard for ultra-sensitive quantification, ideal for impurity testing, metabolite studies, or analysis in complex biological matrices.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Standard Prep (1 µg/mL Stock) Sample 2. Sample Prep (Dilute in Mobile Phase) Standard->Sample Filter 3. Syringe Filter (0.22 µm) Sample->Filter LC 4. UPLC Injection (C18 Column) Filter->LC MSMS 5. MS/MS Detection (ESI-, MRM Mode) LC->MSMS Integrate 6. Integrate MRM Peak MSMS->Integrate Calibrate 7. Calibration Curve Integrate->Calibrate Quantify 8. Quantify Result Calibrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

A. Reagents and Materials

  • This compound Reference Standard

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

B. Chromatographic & Spectrometric Conditions

  • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Negative

  • Key Parameters: Capillary Voltage, Gas Flow, Nebulizer Pressure, and Collision Energy must be optimized for the specific instrument.

  • MRM Transitions (Hypothetical):

    • Precursor Ion [M-H]⁻: m/z 249.0

    • Product Ion 1 (Quantifier): To be determined by infusion (e.g., loss of methyl, m/z 234.0)

    • Product Ion 2 (Qualifier): To be determined by infusion (e.g., loss of iodine, m/z 122.0)

C. Procedure

  • Mobile Phase Preparation: Prepare mobile phases A and B.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions with 50:50 Methanol:Water to prepare calibration standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: Dilute the sample with 50:50 Methanol:Water to an expected concentration within the calibration range.

  • Analysis: Inject standards and samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve using the peak area of the quantifier MRM transition. Confirm identity by ensuring the qualifier ion is present and the ratio of quantifier/qualifier is consistent with the standard.

Conclusion and Recommendations

The choice of analytical method for quantifying this compound is fundamentally driven by the analytical objective.

  • For routine quality control, assay, and purity determination (>0.1%) , the HPLC-UV method is the most practical choice. It is robust, cost-effective, highly precise, and provides sufficient sensitivity and specificity for its intended purpose.

  • When definitive identification is required alongside quantification, or for the analysis of volatile impurities , the GC-MS method is superior. The added step of derivatization is offset by the wealth of structural information provided by the mass spectrum.

  • For trace-level quantification (<0.1%), such as detecting low-level impurities, degradation products, or for bioanalytical applications , the LC-MS/MS method is unparalleled. Its exceptional sensitivity and specificity allow for the reliable measurement of analytes at concentrations far below the capabilities of HPLC-UV or GC-MS.

Each of these methods, when developed and validated in accordance with ICH guidelines, provides a reliable and scientifically sound system for the quantification of this compound, empowering researchers and drug developers with the high-quality data necessary for their work.

References

The Versatility of 2-Iodo-5-methoxyphenol in Synthesizing Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. 2-Iodo-5-methoxyphenol is one such scaffold, a versatile building block whose chemical functionalities—a nucleophilic hydroxyl group, an aromatic ring amenable to substitution, and an iodine atom prime for cross-coupling reactions—offer a rich playground for synthetic chemists. This guide provides a comparative analysis of compounds synthesized from this promising precursor, delving into their biological evaluation against various targets. We will explore its utility in the generation of potent antibacterial agents and discuss its potential in the synthesis of novel anticancer and antioxidant compounds, supported by detailed experimental protocols and comparative data.

The Strategic Advantage of the this compound Scaffold

The inherent chemical characteristics of this compound make it an attractive starting material for combinatorial chemistry and drug discovery. The phenolic hydroxyl group can be readily alkylated or esterified, providing a simple route to a diverse library of ethers and esters. The methoxy group, a common feature in many natural products and drugs, influences the electronic properties of the aromatic ring and can participate in key binding interactions with biological targets.[1] Crucially, the iodine atom serves as a versatile handle for the introduction of complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

I. Antibacterial Agents: Targeting Dihydrofolate Reductase (DHFR) in Staphylococcus aureus

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents with unique mechanisms of action. Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for bacterial DNA synthesis, making it a well-validated drug target.

Recently, a series of potent DHFR inhibitors were synthesized using a derivative of this compound as a key intermediate.[2] The synthesis leverages the phenolic hydroxyl group for an ether linkage to a pyrimidine core, a common pharmacophore in DHFR inhibitors.

A. Synthesis of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Derivatives

The synthesis of these promising antibacterial agents begins with a related starting material, 5-iodo-2-isopropyl-4-methoxyphenol, which can be conceptually derived from this compound through structural modifications to enhance binding affinity. The core synthesis involves a nucleophilic aromatic substitution reaction where the phenoxide of the iodinated methoxyphenol displaces a leaving group on the pyrimidine ring.

A representative synthetic scheme is outlined below:

G start 5-Iodo-2-isopropyl-4-methoxyphenol reaction Nucleophilic Aromatic Substitution start->reaction pyrimidine 5-Substituted Pyrimidine pyrimidine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Derivative (e.g., j9) reaction->product

Caption: Synthetic workflow for pyrimidine-based DHFR inhibitors.

B. Biological Evaluation: In Vitro Antibacterial Activity and DHFR Inhibition

The synthesized compounds were evaluated for their antibacterial activity against various strains of S. aureus, including MRSA. A representative compound, j9 , demonstrated potent antibacterial activity.[2] The primary mechanism of action was confirmed through direct inhibition of S. aureus DHFR (SaDHFR).

Table 1: Comparative Biological Activity of DHFR Inhibitor j9

CompoundTarget OrganismMIC (μg/mL)SaDHFR IC50 (nM)
j9 S. aureus (MRSA)0.50.97[2]
TrimethoprimS. aureus1>100

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that compound j9 is significantly more potent than the established DHFR inhibitor, trimethoprim, against MRSA, highlighting the therapeutic potential of this chemical class.

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strain Preparation: A standardized inoculum of S. aureus is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

II. Potential as Anticancer Agents: Exploration of Schiff Base Derivatives

The 2-methoxyphenol moiety is present in numerous natural products with demonstrated anticancer activity. The synthesis of Schiff base derivatives from phenolic compounds is a well-established method to generate molecules with potential cytotoxic effects.[3]

A. Proposed Synthesis of a this compound Schiff Base Derivative

A plausible synthetic route to a Schiff base derivative involves the initial formylation of the aromatic ring of this compound, followed by condensation with a suitable amine.

G start This compound formylation Formylation (e.g., Vilsmeier-Haack) start->formylation intermediate Formylated Intermediate formylation->intermediate condensation Condensation intermediate->condensation amine Primary Amine (R-NH2) amine->condensation product Schiff Base Derivative condensation->product

Caption: Proposed synthesis of a Schiff base derivative.

B. Hypothetical Biological Evaluation: Cytotoxicity against Cancer Cell Lines

The synthesized Schiff base derivatives could be evaluated for their cytotoxic activity against a panel of human cancer cell lines, such as T47D (breast cancer) and HCT116 (colon cancer).[3]

Table 2: Hypothetical Comparative Cytotoxicity (IC50 in µM)

CompoundT47D (Breast Cancer)HCT116 (Colon Cancer)Normal Fibroblasts
Schiff Base Derivative1520>100
Doxorubicin (Control)0.50.85

This data is hypothetical and for illustrative purposes.

A favorable therapeutic window would be indicated by high potency against cancer cells and low toxicity towards normal cells.

C. Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

III. Antioxidant Potential: Harnessing the Phenolic Nature

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[4][5] The this compound scaffold itself, and its simple derivatives, could possess significant antioxidant activity.

A. Comparative Antioxidant Activity

The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Hypothetical Comparative Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Radical ScavengingABTS Radical Scavenging
This compound2518
Ascorbic Acid (Control)58

This data is hypothetical and for illustrative purposes.

B. Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a wide range of biologically active compounds. The examples provided in this guide, from potent antibacterial DHFR inhibitors to the potential for developing novel anticancer and antioxidant agents, underscore the strategic advantage of this starting material. The ability to readily modify the core structure through its various functional groups allows for a systematic and efficient exploration of structure-activity relationships, paving the way for the discovery of new and improved therapeutic agents. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the biological potential of their own synthesized derivatives.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Iodo-5-methoxyphenol (CAS No. 41046-70-2), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and responsibility.

Hazard Profile & Immediate Safety Precautions

This compound is a halogenated phenolic compound that presents multiple hazards. Understanding its risk profile is the first step in ensuring safe handling and disposal. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and the following precautions.

GHS Hazard Summary

The Globally Harmonized System (GHS) classification for this compound mandates specific handling protocols due to its potential health and environmental effects.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral3 / 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1 / 2H318/H319: Causes serious eye damage or irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)2 / 3H401/H402: Toxic or Harmful to aquatic life
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects
Mandatory Personal Protective Equipment (PPE) & Handling

The causality for PPE selection is directly linked to the compound's hazard profile. Adherence to these standards is non-negotiable.

  • Eye Protection: Due to the risk of serious eye damage, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or if there is a risk of dust generation, a face shield should be worn in addition to safety glasses.

  • Hand Protection: Wear chemically resistant nitrile gloves. This compound is a skin irritant, and prolonged contact must be avoided. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As an iodinated organic compound, this compound is classified as a halogenated organic waste . It must never be disposed of in regular trash or down the drain.

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, wastes from tri-, tetra-, or pentachlorophenols carry codes like F027. By principle, this compound should be treated with the same level of caution. Your institution's Environmental Health & Safety (EHS) department will provide the specific waste codes applicable under local and federal regulations.

The following diagram outlines the critical decision-making process for waste segregation.

WasteSegregation Start Generated Waste (Solid, Contaminated Material, or Liquid) CheckHalogen Does the waste contain This compound? Start->CheckHalogen HalogenatedWaste Halogenated Organic Waste CheckHalogen->HalogenatedWaste  Yes   NonHalogenatedWaste Non-Halogenated Organic Waste CheckHalogen->NonHalogenatedWaste  No, but contains  other organic solvents   AqueousWaste Aqueous Waste (Check pH & Contaminants) CheckHalogen->AqueousWaste  No, aqueous solution  (e.g., buffer)   RegularTrash Non-Hazardous Solid Waste CheckHalogen->RegularTrash  No, non-contaminated  general lab trash   SpillResponse cluster_0 Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small & Contained EHS_Contact Call EHS/ Emergency Response Assess->EHS_Contact Large or Uncontained Contain Contain Spill & Prevent Dust DonPPE->Contain Collect Collect Solid Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate DisposeCleanup Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->DisposeCleanup Report Report Incident to Supervisor & EHS DisposeCleanup->Report

Operational Guide: Personal Protective Equipment for Handling 2-Iodo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, risk-based framework for the safe handling of 2-Iodo-5-methoxyphenol (CAS No. 41046-70-2) in a laboratory setting. As researchers and drug development professionals, our primary objective is to advance science without compromising personal safety or environmental integrity. The following protocols are designed not as a mere checklist, but as a self-validating system rooted in the specific chemical hazards of this compound. Understanding the causality behind each recommendation is critical to fostering a proactive safety culture.

Foundational Step: Understanding the Hazard Profile

Before any handling, a full comprehension of the risks associated with this compound is mandatory. This compound is not benign; it is a solid organic chemical that presents multiple hazards upon exposure.[1] Its hazard profile is the primary driver for all subsequent PPE and handling recommendations.

The primary risks are categorized by the Globally Harmonized System (GHS) as follows:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3 (Single Exp.)H335: May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)Category 3 / 4H301/H302: Toxic or harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 3 / 4H311/H312: Toxic or harmful in contact with skin.[4]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[4]

From a field perspective, the combination of skin irritancy and potential toxicity is significant. Phenolic compounds can have an anesthetic effect, meaning initial skin contact may not be immediately painful, leading to a false sense of security and prolonged exposure.[5] The primary routes of exposure we must guard against are skin/eye contact and inhalation of the solid dust particles.

The Primary Barrier: Engineering Controls

PPE is always the last line of defense. The most critical safety measure is to minimize exposure at the source through robust engineering controls.

Mandatory Protocol: All weighing, transferring, and solution preparation involving this compound must be conducted within a certified chemical fume hood.[6][7] This is a non-negotiable baseline. The fume hood's constant airflow contains airborne particulates and prevents inhalation, directly mitigating the respiratory irritation hazard.[5][7]

The Personal Armor: A Multi-Layered PPE Strategy

The selection of PPE must be deliberate and matched to the task. The following protocol outlines the minimum requirements for handling this compound in any quantity.

Eye and Face Protection: Shielding from Irritation

Rationale: The compound is classified as a serious eye irritant.[1][2] Accidental splashing of a solution or transfer of solid dust into the eye could cause significant damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all activities within the laboratory where the chemical is present.[6]

  • Elevated Risk Tasks: When weighing the solid powder or preparing solutions where a splash is possible, upgrade to chemical splash goggles.[7] For larger volumes (>100 mL), the addition of a full-face shield over the goggles is required to protect both the eyes and facial skin.[5][6][7]

Hand Protection: Preventing Dermal Absorption

Rationale: this compound is a skin irritant and is harmful upon skin contact.[2] Glove selection is therefore a critical control point.

Protocol: A single pair of standard nitrile examination gloves is insufficient due to the risk of undetected tears and the compound's properties. A more robust approach is necessary.

TaskPrimary GloveSecondary Glove (Optional)Justification
Incidental Contact (e.g., handling sealed containers)8 mil Nitrile GlovesN/AProvides sufficient protection against brief, accidental contact.
Direct Handling (e.g., weighing, solution prep)Neoprene or Butyl Rubber GlovesInner Nitrile GlovesPhenol-based compounds require gloves with higher chemical resistance.[7] Double-gloving provides protection during glove removal.

Always inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.[7] Wash hands thoroughly with soap and water after any handling procedure is complete.

Body Protection: A Barrier Against Contamination

Rationale: To prevent contact with clothing and underlying skin, full body coverage is essential.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn at all times.[6][7]

  • Clothing: Long pants (or equivalent) and closed-toe, liquid-resistant shoes are mandatory. Skin must not be exposed between the shoe and the pant leg.[6][7]

  • Chemical Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7]

Operational Plans: Donning, Doffing, and Disposal

Procedural discipline is as vital as the equipment itself. The sequence of putting on and removing PPE is designed to prevent cross-contamination.

PPE Donning Sequence

The following workflow illustrates the correct order for putting on PPE to ensure a secure and uncontaminated state before handling the chemical.

G cluster_prep Preparation cluster_donning Donning Sequence A Verify Fume Hood Operation B Gather All Chemicals & Equipment C 1. Lab Coat & Apron B->C D 2. Eye/Face Protection C->D E 3. Gloves (Outer last) D->E F Begin Chemical Handling E->F

Caption: PPE Donning (Putting On) Sequence.

PPE Doffing (Removal) and Disposal Sequence

This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

G cluster_doffing Doffing Sequence (At designated area) A Work Complete in Fume Hood B 1. Remove Outer Gloves (Turn inside out) A->B C 2. Remove Apron & Lab Coat B->C G Dispose in Labeled Hazardous Waste B->G D 3. Remove Face/Eye Protection C->D C->G E 4. Remove Inner Gloves (If used) D->E F Wash Hands Thoroughly E->F E->G

Caption: PPE Doffing (Removal) and Disposal Sequence.

Waste Disposal Plan

Rationale: To prevent environmental release and ensure the safety of ancillary staff, all waste must be segregated and treated as hazardous.

  • Solid Waste: All contaminated solid materials, including used gloves, weigh paper, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[7] This container should be kept sealed when not in use.

  • Liquid Waste: Any solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Under no circumstances should this chemical be disposed of down the drain. [8]

  • Contaminated PPE: Disposable PPE, such as gloves, must be placed in the solid hazardous waste stream. Non-disposable items like goggles and face shields should be decontaminated before being stored. Reusable lab coats, if contaminated, must be professionally decontaminated by a licensed service.

By adhering to this comprehensive guide, you establish a robust safety protocol that protects you, your colleagues, and your research. Trust in the process, understand the risks, and prioritize safety in every operation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.